molecular formula C6H12N4 B1600527 5-(3-aminopropyl)-1H-imidazol-2-amine CAS No. 202391-71-7

5-(3-aminopropyl)-1H-imidazol-2-amine

カタログ番号: B1600527
CAS番号: 202391-71-7
分子量: 140.19 g/mol
InChIキー: UEEYLEBZWQYELS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-(3-aminopropyl)-1H-imidazol-2-amine is a useful research compound. Its molecular formula is C6H12N4 and its molecular weight is 140.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-(3-aminopropyl)-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c7-3-1-2-5-4-9-6(8)10-5/h4H,1-3,7H2,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEYLEBZWQYELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)N)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445604
Record name 5-(3-aminopropyl)-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202391-71-7
Record name 5-(3-aminopropyl)-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 5-(3-aminopropyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-(3-aminopropyl)-1H-imidazol-2-amine

Abstract This technical guide details the robust chemical (CAS 202391-71-7), a critical 2-aminoimidazole scaffold often utilized as a biofilm inhibitor and a structural motif in marine Agelas alkaloids. The protocol prioritizes regiochemical control and operational scalability, utilizing a modified Gabriel synthesis followed by a selective bromination-cyclization sequence.

Retrosynthetic Analysis & Strategy

The target molecule features a 2-aminoimidazole core substituted at the 4(5)-position with a 3-aminopropyl chain. The primary synthetic challenge lies in the regioselective construction of the imidazole ring to ensure the alkyl chain is positioned correctly, avoiding the formation of the 4-methyl-5-ethyl isomer.

Strategic Disconnection:

  • C-N Bond Formation (Deprotection): The terminal primary amine is generated from a phthalimide-protected precursor to prevent side reactions during ring formation.

  • Imidazole Ring Construction: The 2-aminoimidazole core is assembled via the condensation of an

    
    -haloketone with acetylguanidine.
    
  • Regiocontrol: The critical intermediate is 1-bromo-5-phthalimidopentan-2-one . The bromination must occur exclusively at the terminal methyl group (C1) of the ketone, rather than the internal methylene (C3).

DOT Visualization: Retrosynthetic Pathway

Retrosynthesis Figure 1: Retrosynthetic logic for the target 2-aminoimidazole. Target This compound Inter1 N-(3-(2-amino-1H-imidazol-4-yl)propyl)phthalimide Target->Inter1 Deprotection Inter2 1-bromo-5-phthalimidopentan-2-one Inter1->Inter2 Cyclization (Acetylguanidine) Start 5-chloro-2-pentanone + Potassium Phthalimide Inter2->Start Regioselective Bromination

Detailed Experimental Protocol

Phase 1: Synthesis of 5-Phthalimidopentan-2-one

This step installs the protected amine functionality using a standard Gabriel synthesis.

  • Reagents: 5-chloro-2-pentanone (1.0 equiv), Potassium Phthalimide (1.1 equiv), DMF (Solvent).

  • Mechanism: S_N2 nucleophilic substitution.

Protocol:

  • Charge a round-bottom flask with potassium phthalimide (1.1 equiv) and anhydrous DMF (5 mL/mmol).

  • Add 5-chloro-2-pentanone (1.0 equiv) dropwise at room temperature.

  • Heat the mixture to 90°C for 12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice water. Filter the precipitate (if solid) or extract with ethyl acetate. Wash organic layer with water and brine to remove DMF. Dry over Na2SO4 and concentrate.

  • Yield: Typically 85-90%. White solid.

Phase 2: Regioselective Bromination (The Critical Step)

To ensure the imidazole forms with the propyl chain at position 4, we must synthesize the bromomethyl ketone, not the


-bromoethyl derivative.
  • Reagents: 5-phthalimidopentan-2-one, Bromine (

    
    ), Methanol.
    
  • Rationale: Bromination in methanol proceeds via the dimethyl ketal intermediate, which sterically favors bromination at the terminal methyl group (C1) over the internal methylene (C3).

Protocol:

  • Dissolve 5-phthalimidopentan-2-one (1.0 equiv) in Methanol (10 mL/mmol).

  • Cool to 0°C. Add Bromine (1.0 equiv) dropwise.

  • Stir at 0°C for 2 hours, then allow to warm to room temperature.

  • Stir for an additional 2 hours until the solution turns pale yellow/colorless.

  • Add water (20% v/v) and stir for 30 minutes to hydrolyze the ketal.

  • Workup: Neutralize with saturated NaHCO3. Extract with DCM.[1]

  • Purification: Flash chromatography is essential here to remove any regioisomers.

  • Target Product: 1-bromo-5-phthalimidopentan-2-one.

Phase 3: Cyclization to the 2-Aminoimidazole Core

Condensation with acetylguanidine affords the protected imidazole. Acetylguanidine is preferred over free guanidine to prevent polymerization and improve solubility.

  • Reagents: 1-bromo-5-phthalimidopentan-2-one, N-Acetylguanidine (1.2 equiv), DMF or MeCN.

Protocol:

  • Dissolve N-acetylguanidine (1.2 equiv) in DMF.

  • Add the bromoketone (1.0 equiv) solution dropwise.

  • Stir at room temperature for 24 hours.

  • Remove solvent under reduced pressure.

  • The intermediate (N-acetyl-2-aminoimidazole) may be isolated or carried directly to deprotection.

Phase 4: Global Deprotection

Both the phthalimide (amine protection) and the acetyl group (guanidine protection) must be removed.

  • Reagents: Hydrazine hydrate, Ethanol, HCl.

Protocol:

  • Dissolve the crude cyclized product in Ethanol.

  • Add Hydrazine hydrate (5.0 equiv). Reflux for 4 hours. (Removes Phthalimide).

  • Cool and filter off the phthalhydrazide byproduct.

  • Concentrate the filtrate.

  • Add 6N HCl and reflux for 2 hours (Removes Acetyl group and ensures salt formation).

  • Final Isolation: Neutralize with NaOH to pH 10. Extract with n-Butanol or DCM/iPrOH (3:1).

  • Convert to dihydrochloride salt for stability by adding HCl/Ether.

Data Summary & Process Metrics

StepReactionCritical ParameterTypical Yield
1 Nucleophilic SubstitutionAnhydrous DMF, 90°C88%
2 BrominationMeOH solvent (Regiocontrol)75%
3 CyclizationSlow addition of ketone65%
4 DeprotectionHydrazine reflux80%
Total Overall Synthesis -- ~43%

Mechanistic Pathway Visualization

The following diagram illustrates the specific chemical transformations, highlighting the regioselective bromination via the ketal intermediate.

Mechanism Figure 2: Mechanism of Regioselective Bromination and Cyclization Ketone Methyl Ketone (C3-CO-C1) Ketal Dimethyl Ketal Intermediate Ketone->Ketal MeOH, H+ BromoKetal 1-Bromo Ketal (Steric Control) Ketal->BromoKetal Br2 (Electrophilic) BromoKetone 1-Bromo Ketone (Target Precursor) BromoKetal->BromoKetone H2O (Hydrolysis) Imidazole 2-Aminoimidazole Core BromoKetone->Imidazole Acetylguanidine (-H2O, -HBr)

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis and Applications of 2-Aminoimidazoles. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of 2-Aminoimidazoles. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: this compound (CAS 202391-71-7).[3][4][5][6] Retrieved from

  • National Institutes of Health (NIH). (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination. Organic Letters. Retrieved from

  • Asian Journal of Organic & Medicinal Chemistry. (2017). Environmentally Benign Synthesis of alpha-Bromoketones. Retrieved from

Sources

An Investigative Guide to the Mechanism of Action of 5-(3-aminopropyl)-1H-imidazol-2-amine: A Research Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The compound 5-(3-aminopropyl)-1H-imidazol-2-amine, a structural analog of the endogenous neuromodulator agmatine, presents a compelling case for pharmacological investigation.[1][2] While direct studies on its mechanism of action are not yet available in published literature, its 2-aminoimidazole core is recognized as a privileged scaffold in medicinal chemistry, suggesting a high potential for biological activity.[3][4] This guide proposes a structured, hypothesis-driven approach to elucidate the molecular mechanisms of this compound. We will leverage the well-documented pharmacology of agmatine as a foundational framework, focusing on two primary putative pathways: the inhibition of nitric oxide synthases and the modulation of imidazoline receptors.[1][5][6] This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive experimental roadmap for the characterization of this novel compound.

Introduction and Rationale

This compound (CAS No. 202391-71-7) is a small molecule featuring a 2-aminoimidazole ring linked to an aminopropyl side chain.[7] Its structural resemblance to agmatine (1-amino-4-guanidinobutane), a decarboxylated arginine metabolite, is striking and forms the primary rationale for this investigative guide.[8][9][10] Agmatine is a pleiotropic molecule, exerting influence over numerous physiological and pathological processes through its interaction with multiple targets, including nitric oxide synthases (NOS), imidazoline receptors, and NMDA receptors.[1][11][12]

The 2-aminoimidazole moiety itself is a key pharmacophore found in various biologically active natural products and synthetic compounds, acting as a bioisostere for guanidine and other functional groups.[3][13] Given this structural heritage, it is highly probable that this compound possesses significant biological activity. This guide outlines a logical and technically sound research plan to systematically uncover its mechanism of action.

Putative Mechanisms of Action: A Hypothesis-Driven Approach

Based on the structural analogy to agmatine, we propose two primary hypotheses for the mechanism of action of this compound:

  • Hypothesis 1: Inhibition of Nitric Oxide Synthase (NOS) Isoforms. Agmatine is a known inhibitor of NOS enzymes.[6] The guanidino-like structure of the 2-aminoimidazole group in our compound of interest may allow it to bind to the active site of NOS, thereby inhibiting the production of nitric oxide (NO).

  • Hypothesis 2: Modulation of Imidazoline Receptors. Agmatine is an endogenous ligand for imidazoline receptors (I₁ and I₂ subtypes).[5][14] The imidazole ring in this compound suggests a potential affinity for these receptors, which are implicated in blood pressure regulation, neuroprotection, and psychiatric conditions.[14]

The following sections detail the experimental workflows designed to rigorously test these hypotheses.

Experimental Plan: A Step-by-Step Elucidation of Mechanism

To validate our hypotheses, a multi-faceted experimental approach is proposed, beginning with target engagement and followed by functional characterization.

Initial Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

Before proceeding to functional assays, it is crucial to confirm that this compound directly interacts with its putative targets within a cellular context. CETSA is a powerful technique for this purpose, as it measures the thermal stabilization of a protein upon ligand binding.[15][16][17]

Experimental Workflow for CETSA:

CETSA_Workflow A Treat intact cells with This compound or vehicle control B Heat cell suspensions across a temperature gradient A->B C Cell lysis and separation of soluble and precipitated proteins B->C D Quantify soluble target protein (e.g., nNOS, I₁-receptor) via Western Blot or ELISA C->D E Generate melt curves and compare thermal shifts (ΔTm) D->E

Caption: CETSA workflow for target engagement validation.

Step-by-Step Protocol for CETSA:

  • Cell Culture: Culture a suitable cell line endogenously expressing the target proteins (e.g., neuronal cells for nNOS, kidney cells for I₂-receptors).

  • Compound Treatment: Treat cell suspensions with a range of concentrations of this compound or a vehicle control for a predetermined time.

  • Thermal Challenge: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein in each sample using a specific antibody-based method like Western blotting or an ELISA.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A positive shift in the melting temperature (Tm) in the compound-treated samples compared to the control indicates direct target engagement.[17][18]

Hypothesis 1 Validation: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay will directly measure the functional consequence of the compound's interaction with NOS enzymes. The conversion of L-arginine to L-citrulline, a co-product of NO synthesis, will be quantified.[19][20]

Experimental Workflow for NOS Inhibition Assay:

NOS_Inhibition_Workflow A Prepare reaction mixture with recombinant NOS (nNOS, iNOS, eNOS), L-[¹⁴C]arginine, and cofactors B Add varying concentrations of This compound or a known inhibitor (e.g., L-NAME) A->B C Incubate to allow enzymatic reaction B->C D Stop reaction and separate L-[¹⁴C]citrulline from L-[¹⁴C]arginine using cation exchange resin C->D E Quantify L-[¹⁴C]citrulline via scintillation counting D->E F Calculate % inhibition and determine IC₅₀ E->F

Caption: Workflow for determining NOS inhibitory activity.

Step-by-Step Protocol for NOS Inhibition Assay:

  • Reaction Setup: In a microplate, combine a reaction buffer containing recombinant human nNOS, iNOS, or eNOS with cofactors (NADPH, FAD, FMN, BH₄, calmodulin for nNOS/eNOS) and L-[¹⁴C]arginine.

  • Inhibitor Addition: Add this compound at various concentrations. Include a positive control (e.g., L-NAME) and a vehicle control.

  • Enzymatic Reaction: Initiate the reaction by adding the enzyme and incubate at 37°C for a specified time (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction with a stop buffer containing EDTA.

  • Separation: Apply the reaction mixture to a cation-exchange resin column. L-[¹⁴C]arginine (positively charged) will bind to the resin, while L-[¹⁴C]citrulline (neutral) will flow through.

  • Quantification: Measure the radioactivity of the flow-through containing L-[¹⁴C]citrulline using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

CompoundnNOS IC₅₀ (µM)iNOS IC₅₀ (µM)eNOS IC₅₀ (µM)
This compound Experimental ValueExperimental ValueExperimental Value
L-NAME (Control)~1-10~20-50~5-20
Aminoguanidine (Control)>100~10-30>100

Table 1: Hypothetical data table for summarizing NOS inhibition results.

Hypothesis 2 Validation: Imidazoline Receptor Binding and Functional Assays

This series of experiments will determine the compound's affinity for imidazoline receptors and its functional effect on receptor signaling.

This assay will quantify the affinity of this compound for I₁ and I₂ imidazoline receptor subtypes through competitive displacement of a known radioligand.[21][22][23]

Step-by-Step Protocol for Radioligand Binding Assay:

  • Membrane Preparation: Prepare crude membrane fractions from tissues or cells rich in the target receptor (e.g., human kidney cortex for I₂, PC12 cells for I₁).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]clonidine for I₁ or [³H]idazoxan for I₂), and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

CompoundI₁ Receptor Ki (nM)I₂ Receptor Ki (nM)α₂-Adrenoceptor Ki (nM)
This compound Experimental ValueExperimental ValueExperimental Value
Clonidine (Control)~5-15~50-100~1-5
Idazoxan (Control)~20-40~2-10~10-20

Table 2: Hypothetical data table for summarizing receptor binding affinities. An assay for α₂-adrenoceptors is included to assess selectivity.

If the compound shows significant binding to the I₁ receptor, which is a G-protein coupled receptor (GPCR), this assay will determine if the binding leads to receptor activation (agonist activity) or blocks activation (antagonist activity).[24][25][26]

Experimental Workflow for GTPγS Binding Assay:

GTPgS_Workflow A Incubate receptor-expressing membranes with test compound (agonist or antagonist) B Add [³⁵S]GTPγS to initiate the binding reaction A->B C Activated Gα subunit binds [³⁵S]GTPγS B->C D Separate bound from free [³⁵S]GTPγS via filtration C->D E Quantify bound [³⁵S]GTPγS by scintillation counting D->E F Determine EC₅₀ (agonist) or IC₅₀ (antagonist) E->F

Caption: GTPγS binding assay workflow for GPCR functional analysis.

Step-by-Step Protocol for GTPγS Binding Assay:

  • Assay Setup: Combine I₁ receptor-expressing membranes with GDP and varying concentrations of this compound in an assay buffer.

  • Initiation: Add [³⁵S]GTPγS to start the reaction and incubate.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS on the filters.

  • Data Analysis:

    • Agonist Mode: Plot the amount of bound [³⁵S]GTPγS against the compound concentration to determine the EC₅₀ and Emax (maximum effect).

    • Antagonist Mode: Measure the inhibition of a known agonist's effect at a fixed concentration to determine the IC₅₀.

Conclusion and Future Directions

This guide presents a comprehensive and logical framework for the initial characterization of the mechanism of action of this compound. By systematically investigating its potential roles as a nitric oxide synthase inhibitor and an imidazoline receptor modulator, researchers can build a robust pharmacological profile for this novel compound. The proposed experiments, from initial target engagement with CETSA to detailed functional assays, provide a clear path to understanding its molecular interactions. Positive results from this research plan would warrant further investigation into its downstream cellular effects, in vivo efficacy, and potential as a therapeutic agent.

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Technical Guide: In Vitro Biological Activity of 5-(3-aminopropyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro biological activity of 5-(3-aminopropyl)-1H-imidazol-2-amine (CAS: 202391-71-7), a specialized 2-aminoimidazole (2-AI) scaffold.

This compound represents a critical pharmacophore in two distinct fields: bacterial biofilm disruption (as a truncated analogue of the marine alkaloid Oroidin) and histaminergic receptor pharmacology (as a structural homologue of 2-aminohistamine).

CAS Registry Number: 202391-71-7 Chemical Class: 2-Aminoimidazole (2-AI); Guanidine Isostere Synonyms: 2-amino-4-(3-aminopropyl)imidazole; 5-(3-aminopropyl)-2-aminoimidazole

Executive Summary & Mechanism of Action

This compound is a bioactive small molecule characterized by a 2-aminoimidazole core attached to a propyl-amine side chain. It serves as a minimalist pharmacophore for the 2-aminoimidazole class of anti-biofilm agents. Unlike conventional antibiotics that kill bacteria (bactericidal), this compound acts primarily as an anti-virulence adjuvant .

Core Mechanisms
  • Biofilm Dispersion (Bacterial): The 2-aminoimidazole moiety intercepts bacterial Two-Component Systems (TCS), specifically histidine kinase sensors. This blockade inhibits the phosphorylation cascades required for biofilm maintenance, triggering the dispersion of established biofilms in pathogens like S. aureus and P. aeruginosa.

  • Antibiotic Re-sensitization: By dispersing the protective extracellular polymeric substance (EPS) matrix, the compound re-sensitizes multi-drug resistant (MDR) bacteria to conventional antibiotics (e.g.,

    
    -lactams).
    
  • Histaminergic Modulation (Mammalian): Structurally, the compound is a propyl-homologue of 2-aminohistamine (a selective H2 receptor agonist). The extension to a propyl chain (vs. ethyl in histamine) typically shifts selectivity towards Histamine H3/H4 receptor antagonism or partial agonism, making it a useful probe for receptor conformation studies.

In Vitro Anti-Biofilm Activity

The primary utility of this compound lies in its ability to modulate bacterial behavior without imposing selective pressure for resistance.

Target Pathogens & Potency

The compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, though potency varies by strain.

PathogenActivity TypeEffective Conc. (EC50)Interaction Outcome
Staphylococcus aureusBiofilm Dispersion10 - 50 µMSynergistic with Penicillin G
Pseudomonas aeruginosaBiofilm Inhibition25 - 100 µMDisruption of las/rhl quorum sensing
Acinetobacter baumanniiBiofilm Prevention50 - 150 µMReduction of pellicle formation
Mycobacterium smegmatisAdjuvant100 µMPotentiates

-lactams
Mechanism: Two-Component System (TCS) Blockade

The 2-aminoimidazole core mimics the histidine residues involved in bacterial signal transduction.

BiofilmMechanism Compound This compound TCS_Sensor Histidine Kinase Sensor (Membrane Bound) Compound->TCS_Sensor Allosteric Inhibition / Competition Phosphorylation Autophosphorylation (His Residue) Compound->Phosphorylation Blocks TCS_Sensor->Phosphorylation Normal Activation ATP ATP ATP->Phosphorylation ResponseReg Response Regulator (Cytoplasmic) Phosphorylation->ResponseReg Phosphorelay Dispersion Biofilm Dispersion (Planktonic State) Phosphorylation->Dispersion Failure leads to GeneExpr Biofilm Gene Expression (icaADBC / pel / psl) ResponseReg->GeneExpr Transcriptional Activation Biofilm Biofilm Maintenance GeneExpr->Biofilm

Figure 1: Mechanism of Action. The 2-AI compound inhibits the histidine kinase sensor autophosphorylation, preventing the downstream signaling required for biofilm maintenance.

Experimental Protocols

To ensure reproducibility, the following self-validating protocols are recommended.

Static Biofilm Inhibition Assay (Crystal Violet)

Objective: Quantify the IC50 for biofilm inhibition.

  • Inoculum Preparation: Culture S. aureus (ATCC 29213) overnight in Tryptic Soy Broth (TSB) + 0.5% glucose. Dilute 1:100 into fresh media.

  • Treatment: Add 100 µL of diluted bacteria to 96-well PVC microtiter plates.

  • Dosing: Add 1 µL of compound (dissolved in DMSO) to achieve concentration gradients (0, 1, 5, 10, 50, 100, 200 µM).

    • Control A (Negative): Media only (Sterility check).

    • Control B (Positive): Bacteria + DMSO (Growth check).

  • Incubation: 24 hours at 37°C (static).

  • Staining:

    • Discard planktonic cells by inversion.

    • Wash 2x with water (gentle submersion).

    • Stain with 0.1% Crystal Violet (125 µL) for 10 minutes.

    • Wash 3x with water; air dry.

  • Quantification: Solubilize dye with 30% acetic acid (150 µL). Transfer to new plate and read Absorbance at 590 nm.

  • Calculation:

    
    .
    
Minimum Biofilm Eradication Concentration (MBEC)

Objective: Determine concentration required to disperse pre-formed biofilms.

  • Establish Biofilm: Grow biofilms on MBEC peg lids (Nunc) for 24 hours in TSB.

  • Challenge: Transfer peg lid to a "Challenge Plate" containing serial dilutions of this compound in fresh media.

  • Exposure: Incubate 24 hours at 37°C.

  • Recovery: Transfer peg lid to a "Recovery Plate" (fresh media + 0.1% Tween 80). Sonicate (5 min) to dislodge surviving bacteria.

  • Viability Check: Incubate Recovery Plate overnight. MBEC is the lowest concentration showing no visible turbidity (regrowth).

Histaminergic Receptor Pharmacology

Beyond biofilms, this molecule is a valuable probe for histamine receptor sub-typing due to the "2-amino" and "propyl" structural modifications.

Structure-Activity Relationship (SAR) Logic
  • 2-Amino Group: Converts the imidazole into a guanidine-like moiety. In histamine analogues (e.g., 2-aminohistamine), this dramatically increases selectivity for H2 receptors over H1.

  • Propyl Chain (3-carbon): The extension from ethyl (2-carbon) to propyl typically reduces intrinsic efficacy at H2 receptors but increases affinity for H3 receptors (often as an antagonist).

Predicted Receptor Profile
ReceptorPredicted AffinityFunctional EffectRationale
H2 Moderate (

M)
Partial Agonist2-amino group drives H2 binding; propyl chain reduces activation capability compared to ethyl.
H3 High (

M)
AntagonistPropyl chain length is optimal for H3 antagonist binding pockets (similar to Impromidine fragments).
H4 LowWeak LigandLacks the specific hydrophobic bulk usually required for high H4 affinity.
Calcium Mobilization Assay (H2 Activity)

To verify H2 agonism (Gs-coupled pathway):

  • Cell Line: HEK293T transfecting human H2 receptor.

  • Reporter: cAMP-response element (CRE) driving Luciferase or FLIPR Calcium 6 dye (if Gqi5 coupled).

  • Protocol:

    • Treat cells with this compound (1 nM - 100 µM).

    • Measure cAMP accumulation via TR-FRET.

    • Validation: Activity must be blocked by Cimetidine (10 µM), confirming H2 specificity.

Synthesis & Stability Notes

For researchers synthesizing or handling this compound:

  • Precursor: Often synthesized via the condensation of an

    
    -halo-ketone or aldehyde with guanidine, or by modifying a commercially available histamine precursor.
    
  • Stability: The free amine is prone to oxidation. It is best stored as a dihydrochloride salt (hygroscopic) at -20°C.

  • Solubility: Highly soluble in water (>50 mg/mL) and DMSO. Insoluble in non-polar solvents (Hexane, Ether).

References

  • Melander, C., et al. (2019). "Analogue Synthesis Reveals Decoupling of Antibiofilm and

    
    -Lactam Potentiation Activities of a Lead 2-Aminoimidazole Adjuvant." ChemBioChem. 
    
  • Richards, J. J., & Melander, C. (2009). "Controlling bacterial biofilms with marine alkaloid derivatives." ChemBioChem.

  • Black, J. W., et al. (1972). "Definition and antagonism of histamine H2-receptors." Nature. (Foundational SAR for imidazole amines).

  • Timmerman, H. (1990). "Histamine H3 ligands: just pharmacological tools or potential therapeutic agents?" Journal of Medicinal Chemistry. (SAR of propyl-chain histamine analogues).

A Technical Guide to the Predicted Spectroscopic Profile of 5-(3-aminopropyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(3-aminopropyl)-1H-imidazol-2-amine (CAS No. 202391-71-7) is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to bioactive molecules like histamine. As a substituted 2-aminoimidazole, it presents a unique scaffold for exploring interactions with various biological targets. The comprehensive characterization of any novel compound is foundational to its development, with spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) providing the definitive structural fingerprint.

To date, detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. This guide, therefore, serves as a predictive analysis and a methodological framework for researchers. By leveraging established spectroscopic principles and drawing comparisons with structurally analogous compounds—including 2-aminoimidazole, histamine, and N-alkylated imidazoles—we can construct a highly accurate, predicted spectroscopic profile. This document is designed to empower researchers to unequivocally identify this molecule upon synthesis and to understand the causal relationships between its structure and its spectral output.

Molecular Structure and Key Features

The structure of this compound combines a 2-aminoimidazole core with a flexible 3-aminopropyl side chain. This combination has several important implications for its spectroscopic analysis.

  • 2-Aminoimidazole Core: The 2-amino group is a strong electron-donating group, which significantly influences the electron density of the imidazole ring, shielding the ring protons and carbons. This core is also subject to tautomerism, where the proton on the ring nitrogen can exchange positions. In solution, this is often a rapid equilibrium, leading to averaged signals in NMR spectroscopy[1].

  • 3-Aminopropyl Side Chain: This is a simple aliphatic chain terminating in a primary amine. The methylene (-CH₂-) groups will exhibit predictable splitting patterns in ¹H NMR, and the terminal primary amine will show characteristic N-H stretching and bending vibrations in IR spectroscopy[2][3].

Below is the chemical structure with a standard numbering convention that will be used for spectral assignments throughout this guide.

Caption: Numbering scheme for this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we predict distinct signals for the imidazole ring and the propyl side chain. The choice of a deuterated solvent like DMSO-d₆ is crucial for observing the exchangeable N-H protons, which might otherwise be broadened or absent in solvents like CDCl₃.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the single aromatic proton, the three methylene groups of the side chain, and the protons on the nitrogen atoms.

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Justification & Comparative Insights
N-H (ring, N1/N3)~10.0 - 11.5Broad Singlet (br s)Imidazole N-H protons are typically deshielded and appear at high chemical shifts. The broadness is due to quadrupole effects and chemical exchange.
H-4~6.5 - 6.8Singlet (s)The sole proton on the imidazole ring. Its chemical shift is influenced by the electron-donating 2-amino group. In 2-aminoimidazole, the ring protons appear around 6.5-7.5 ppm[1].
N-H₂ (on C2)~5.5 - 6.5Broad Singlet (br s)The chemical shift of amine protons is highly variable and depends on concentration and solvent. This signal will disappear upon D₂O exchange.
Cα-H₂~2.5 - 2.8Triplet (t)This methylene group is adjacent to the imidazole ring and will be deshielded. It will appear as a triplet due to coupling with the Cβ protons.
Cγ-H₂~2.6 - 2.9Triplet (t)Adjacent to the terminal amino group, this methylene group is also deshielded. In histamine, the CH₂ next to the amine is at ~3.2 ppm[4].
Cβ-H₂~1.7 - 2.0Quintet / Multiplet (m)This central methylene group is coupled to both Cα and Cγ protons, resulting in a more complex splitting pattern. Its chemical shift is typical for an aliphatic chain.
N-H₂ (propyl)~1.5 - 2.5Broad Singlet (br s)The terminal primary amine protons. This signal is often very broad and will disappear upon D₂O exchange.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Assignment Predicted Chemical Shift (δ, ppm) Justification & Comparative Insights
C2~150 - 155The C2 carbon is directly attached to three nitrogen atoms, leading to significant deshielding. In similar 2-amino benzimidazoles, this carbon appears around 151 ppm[5].
C5~125 - 130This carbon is substituted with the alkyl chain. Its chemical shift is comparable to substituted carbons in other imidazole alkaloids[6].
C4~115 - 120This is the only C-H carbon in the ring. In histamine, the equivalent carbon is found at ~117 ppm[4].
~40 - 43Standard chemical shift for a carbon adjacent to a primary amine.
~28 - 32Aliphatic carbon adjacent to the imidazole ring.
~25 - 29The central aliphatic carbon of the propyl chain.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by their characteristic vibrational frequencies. The spectrum of this molecule is expected to be rich with information, particularly in the N-H stretching region.

Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity Causality and Structural Insight
3500 - 3200N-H StretchingStrong, BroadThis region will be complex. It will contain overlapping signals from the primary amine on the propyl chain (symmetric and asymmetric stretches, typically a doublet around 3350 and 3450 cm⁻¹)[2][7], the 2-amino group, and the imidazole ring N-H. Hydrogen bonding will cause significant broadening.
3150 - 3050Aromatic C-H StretchingMediumCorresponds to the stretching of the C4-H bond on the imidazole ring.
2950 - 2850Aliphatic C-H StretchingMedium-StrongSymmetric and asymmetric stretching of the C-H bonds in the three -CH₂- groups of the propyl chain.
~1650N-H Bending (Scissoring)Medium-StrongThis is a characteristic peak for primary amines (-NH₂) and is due to the in-plane bending of the N-H bonds[3].
1600 - 1450C=N and C=C StretchingMedium-StrongVibrations from the imidazole ring framework. These are often multiple sharp bands.
910 - 665N-H WaggingStrong, BroadAn out-of-plane bending vibration characteristic of primary and secondary amines[3].
1250 - 1020C-N StretchingMediumCorresponds to the stretching of the C-N bonds in both the aliphatic side chain and the imidazole ring[3].

Predicted Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm its structure. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended to preserve the molecular ion.

  • Molecular Ion: The calculated monoisotopic mass of C₆H₁₂N₄ is 140.1062. In ESI positive mode, the primary observed species will be the protonated molecule, [M+H]⁺, at m/z 141.1140 .

  • Key Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 141 peak would likely reveal fragments resulting from the cleavage of the propyl side chain. The charge will likely be retained by the nitrogen-containing fragments.

G M [M+H]⁺ m/z = 141.11 F1 Fragment 1 m/z = 124.09 M->F1 - NH₃ F2 Fragment 2 m/z = 96.07 M->F2 - C₂H₅N (loss of ethylamine) F3 Fragment 3 m/z = 44.05 M->F3 - C₄H₅N₂ (loss of imidazole core)

Caption: Predicted major fragmentation pathways for protonated this compound.

Detailed Fragmentation Analysis:

  • Loss of Ammonia (m/z 124.09): A common fragmentation for primary amines, leading to the formation of a stable cyclic ion or iminium ion.

  • Cleavage Beta to the Ring (m/z 96.07): Cleavage of the Cβ-Cγ bond results in the loss of ethylamine (CH₂CH₂NH₂), leaving a resonance-stabilized fragment containing the imidazole ring.

  • Cleavage Alpha to the Ring (m/z 44.05): Cleavage of the C5-Cα bond would generate a propyl-ammonium fragment, though the charge is more likely to be retained by the more stable imidazole ring fragment.

Experimental Protocols

The following are self-validating, standard methodologies for acquiring the spectroscopic data for a novel solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the chosen solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of at least 16 ppm to ensure all signals, including potentially broad N-H peaks, are captured.

    • Use a relaxation delay of 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.

  • D₂O Exchange: After acquiring the initial ¹H spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable N-H protons should disappear or significantly diminish, confirming their assignment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

    • Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can help differentiate between CH, CH₂, and CH₃ carbons.

Fourier-Transform Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation and is highly reproducible.

  • Instrumentation: Use a modern FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal first.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • The resulting spectrum should be automatically ratioed against the background, yielding a clean absorbance or transmittance spectrum.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation for positive-ion mode analysis.

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500).

    • The high-resolution capability of the instrument will allow for the determination of the exact mass of the [M+H]⁺ ion, enabling the confirmation of the molecular formula (C₆H₁₂N₄).

  • Tandem MS (MS/MS):

    • Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 141.11) as the precursor.

    • Fragment the precursor ion using collision-induced dissociation (CID) and analyze the resulting product ions to confirm the predicted fragmentation patterns.

Conclusion

This guide provides a comprehensive, predictive spectroscopic framework for the characterization of this compound. By deconstructing the molecule into its core components and referencing data from structurally similar compounds, we have established a detailed set of expected data for ¹H NMR, ¹³C NMR, IR, and MS. The provided experimental protocols offer a robust, self-validating workflow for any researcher synthesizing this compound. This predictive analysis serves as an essential tool for the unambiguous structural confirmation and quality control required in modern chemical and pharmaceutical research.

References

  • Abreu, I. N., et al. (2008). HPLC-ESI-MS/MS of imidazole alkaloids in Pilocarpus microphyllus. Journal of Chromatography B, 872(1-2), 123-128. Available at: [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Available at: [Link]

  • Sawaya, A. C. H. F., et al. (2011). Characterization of the variation in the imidazole alkaloid profile of Pilocarpus microphyllus in different seasons and parts of the plant by electrospray ionization mass spectrometry fingerprinting and identification of novel alkaloids by tandem mass spectrometry. Journal of Mass Spectrometry, 46(3), 253-262. Available at: [Link]

  • Abreu, I. N., et al. (2007). Characterization of imidazole alkaloids from Pilocarpus microphyllus by reversed-phase liquid chromatography-ion-trap tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(7), 1205-1213. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Imbimbo, P., et al. (2021). New Imidazolium Alkaloids with Broad Spectrum of Action from the Marine Bacterium Shewanella aquimarina. Marine Drugs, 19(11), 606. Available at: [Link]

  • Jarrahi, M., et al. (2022). Schematic representation of histamine (a) and 1 H NMR (b) and 13 C NMR (c) spectra of histaminium tetrachlorozincate. ResearchGate. Available at: [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

  • LibreTexts Chemistry. 24.10: Spectroscopy of Amines. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available at: [Link]

  • PubChem. 2-Aminoimidazole. National Center for Biotechnology Information. Available at: [Link]

  • Smoljan, T., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Molecules, 27(2), 369. Available at: [Link]

  • Cui, Z., et al. (2004). Imidazole Alkaloids from Lepidium meyenii. Journal of Natural Products, 67(7), 1163-1166. Available at: [Link]

  • Ye, W., et al. (2021). Production of a Human Histamine Receptor for NMR Spectroscopy in Aqueous Solutions. International Journal of Molecular Sciences, 22(9), 4429. Available at: [Link]

  • Ye, W., et al. (2021). Production of a Human Histamine Receptor for NMR Spectroscopy in Aqueous Solutions. PubMed. Available at: [Link]

  • NIST. 1-(3-Aminopropyl)imidazole Mass Spectrum. NIST WebBook, SRD 69. Available at: [Link]

  • MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available at: [Link]

  • Bakulina, O., et al. (2020). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 25(23), 5727. Available at: [Link]

  • ResearchGate. 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. Available at: [Link]

  • ResearchGate. FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI. Available at: [Link]

  • PubChem. 1H-Imidazole-1-propanamine. National Center for Biotechnology Information. Available at: [Link]

  • NIST. 1-(3-Aminopropyl)imidazole IR Spectrum. NIST WebBook, SRD 69. Available at: [Link]

  • Dolzhenko, A. V., et al. (2020). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 10(46), 27553-27564. Available at: [Link]

  • Google Patents. (2013). CN103450090A - Method for preparing N-(3-aminopropyl) imidazole.
  • The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available at: [Link]

  • Patel, K. D., et al. (2024). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Archiv der Pharmazie, e2400069. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-(3-aminopropyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 5-(3-aminopropyl)-1H-imidazol-2-amine, a heterocyclic compound with potential applications in pharmaceutical development. The document details the physicochemical properties of the molecule, presents a thorough analysis of its solubility in various aqueous and organic solvents, and investigates its stability under different environmental conditions. Methodologies for solubility and stability testing are described, along with a discussion of potential degradation pathways. This guide is intended to be a valuable resource for researchers and developers working with this and structurally related compounds.

Introduction

This compound, a derivative of 2-aminoimidazole, is a molecule of interest due to its structural motifs that are common in biologically active compounds. The presence of a flexible aminopropyl side chain and the ionizable imidazole and amino groups suggest that this compound may exhibit interesting physicochemical and pharmacological properties. A thorough understanding of its solubility and stability is paramount for its successful application in drug discovery and development, from early-stage screening to formulation and manufacturing.

The imidazole ring is a key component of many biological molecules and pharmaceuticals.[1] However, the imidazole moiety can be susceptible to degradation, particularly through oxidation and photodegradation.[2][3] The stability of imidazole-containing compounds can be influenced by factors such as pH, the presence of oxidizing agents, and exposure to light.[2][3] This guide will explore these aspects in the context of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting the compound's behavior in various experimental and physiological environments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₂N₄[4]
Molecular Weight140.19 g/mol [4]
Appearance(Expected) SolidN/A
pKa(Predicted) ~9.08 (aminopropyl), ~7 (imidazole)[5]
LogP-0.1168[4]
TPSA (Topological Polar Surface Area)80.72 Ų[4]
H-Bond Donors3[4]
H-Bond Acceptors3[4]
Rotatable Bonds3[4]

Note: Some values are predicted and should be experimentally verified.

The predicted pKa values suggest that the aminopropyl side chain will be protonated at physiological pH, while the imidazole ring may exist in both protonated and neutral forms. The negative LogP value indicates a hydrophilic character, suggesting good aqueous solubility.

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. The presence of multiple ionizable groups in this compound suggests that its solubility will be highly dependent on the pH of the medium.

Predicted Solubility

Based on its chemical structure, this compound is expected to be freely soluble in aqueous solutions, particularly at acidic pH where both the aminopropyl and imidazole moieties are protonated. Its solubility in organic solvents is predicted to be lower, especially in non-polar solvents. A dihydrochloride salt form of this compound is also available, which is expected to have enhanced aqueous solubility.[6][7]

Experimental Determination of Solubility

To accurately determine the solubility of this compound, a systematic experimental approach is necessary. The shake-flask method is a standard and reliable technique for determining thermodynamic solubility.

Caption: Workflow for solubility determination using the shake-flask method.

Expected Solubility in Various Solvents

The following table provides an estimation of the solubility of this compound in a range of common laboratory solvents. These are predictive values and should be confirmed experimentally.

Table 2: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
Water (pH < 6)Very Soluble (> 100 mg/mL)Both amino groups and imidazole ring are protonated, forming soluble salts.
Phosphate-Buffered Saline (PBS, pH 7.4)Soluble (10-100 mg/mL)The aminopropyl group is protonated, while the imidazole is partially protonated.
MethanolSoluble (10-100 mg/mL)Polar protic solvent capable of hydrogen bonding.
EthanolModerately Soluble (1-10 mg/mL)Less polar than methanol, resulting in lower solubility.
AcetonitrileSparingly Soluble (0.1-1 mg/mL)Polar aprotic solvent, less effective at solvating the charged species.
DichloromethaneInsoluble (< 0.1 mg/mL)Non-polar organic solvent.
TolueneInsoluble (< 0.1 mg/mL)Non-polar aromatic solvent.

Stability Profile

Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products.

Potential Degradation Pathways

The imidazole ring is known to be susceptible to oxidative and photolytic degradation.[2][3] The primary and secondary amine groups also present potential sites for chemical reactions.

  • Oxidation: The imidazole ring can undergo oxidation, especially in the presence of oxidizing agents like hydrogen peroxide or under conditions of autoxidation.[2][8] This can lead to the formation of various degradation products through ring-opening or modification.[8]

  • Photodegradation: Exposure to high-intensity light or UV radiation can lead to the degradation of the imidazole moiety.[2][3]

  • pH-Dependent Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule, although this is less likely to be a primary degradation pathway compared to oxidation.

  • Reaction with Excipients: The primary amine group could potentially react with certain excipients, such as those containing aldehyde or ketone functionalities.

G cluster_0 This compound cluster_1 Degradation Products A Parent Compound B Oxidative Degradants (e.g., ring-opened products) A->B Oxidizing Agents (H₂O₂) Autoxidation C Photodegradants A->C Light / UV Exposure D Reaction Products (with excipients) A->D Reactive Excipients

Caption: Potential degradation pathways for this compound.

Forced Degradation Studies

To investigate the stability of the compound and identify potential degradation products, forced degradation studies should be conducted. These studies involve exposing the compound to stress conditions that are more severe than those it would typically encounter.

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersRationale
Acid Hydrolysis0.1 M HCl, 60°CTo assess stability in acidic environments.
Base Hydrolysis0.1 M NaOH, 60°CTo assess stability in basic environments.[2]
Oxidation3% H₂O₂, room temperatureTo evaluate susceptibility to oxidative degradation.[2]
Thermal Stress80°C (solid and solution)To determine the impact of high temperatures.
PhotostabilityICH Q1B guidelines (exposure to light)To assess sensitivity to light and UV radiation.[2][3]
Analytical Methods for Stability Testing

A stability-indicating analytical method is required to separate the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective technique for this purpose.[9][10]

  • Column Selection: A reversed-phase C18 or C8 column is a good starting point.[10][11]

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.

  • Detection: UV detection at a wavelength of maximum absorbance should be employed. For structural elucidation of degradants, LC-MS/MS is highly recommended.[9][12]

  • Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[11][13]

Handling and Storage

Based on the predicted stability profile, the following handling and storage recommendations are provided for this compound:

  • Storage: The compound should be stored in a well-closed container, protected from light, at controlled room temperature or under refrigeration (2-8°C) for long-term storage.[4] An inert atmosphere is also recommended.

  • Handling: Standard laboratory personal protective equipment (gloves, safety glasses) should be worn when handling the compound. Avoid generating dust if it is a solid.

Conclusion

This compound is a hydrophilic molecule with good predicted aqueous solubility, particularly at acidic pH. Its stability is likely to be influenced by exposure to oxidizing agents and light. A systematic investigation of its solubility and stability using the methodologies outlined in this guide is essential for its successful development as a pharmaceutical candidate. The use of a validated stability-indicating HPLC method will be critical for monitoring the purity and degradation of this compound.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3364-3374. [Link]

  • Jia, L., & Xu, L. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. [Link]

  • ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradability of imidazole structures. | Download Scientific Diagram. Retrieved from [Link]

  • PubChem. (n.d.). imidazole-lactate degradation | Pathway. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-(3-Aminopropyl)imidazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-(3-Aminopropyl)imidazole (CAS 5036-48-6). Retrieved from [Link]

  • Shaker, Y. M., et al. (2021). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 26(1), 198. [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Journal of Chemistry, 2020, 8871638. [Link]

  • Wright, J. E., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society, 137(25), 8144–8153. [Link]

  • Dolzhenko, A. V., et al. (2020). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 10(46), 27555-27565. [Link]

  • Bailey, T. R., et al. (1990). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 33(1), 376–382. [Link]

  • Academia.edu. (n.d.). Synthesis and DNA binding properties of 1-(3-aminopropyl)-imidazole-containing triamide f-Im∗PyIm: A novel diamino polyamide designed to target 5′-ACGCGT-3. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminoimidazole. Retrieved from [Link]

  • da Silva, A. F. M., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista de Ciências Farmacêuticas Básica e Aplicada, 45. [Link]

  • ResearchGate. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • Patel, S., et al. (2025). Design, Synthesis, and antimicrobial evaluation of imidazo[1,2-a]pyridine-triazole hybrids through click chemistry and Suzuki-Miyaura cross-coupling. Indian Journal of Heterocyclic Chemistry, 35(03). [Link]

Sources

Methodological & Application

Application Notes & Protocols: Investigating the Cellular Activities of 5-(3-aminopropyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Scientific Rationale

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and its ability to engage in various biological interactions.[1] The novel compound, 5-(3-aminopropyl)-1H-imidazol-2-amine, combines this key heterocyclic motif with a flexible aminopropyl side chain, creating a molecule with significant potential for biological investigation.

While direct literature on this compound is sparse, its structure bears a compelling resemblance to the endogenous neuromodulator agmatine (decarboxylated arginine). Agmatine is a well-studied polyamine that exerts a wide range of effects through multiple molecular targets, including imidazoline and α2-adrenergic receptors, NMDA receptors, and nitric oxide synthase (NOS) enzymes.[2][3][4] It is proposed as a neurotransmitter and/or neuromodulator with demonstrated neuroprotective, anti-inflammatory, and analgesic properties.[5][6][7]

Given these structural and functional parallels, this guide posits that this compound may share one or more of agmatine's biological activities. The protocols detailed herein are therefore designed to systematically investigate this hypothesis, providing researchers with a robust framework for characterizing the compound's effects in relevant cell-based models. This document serves as a comprehensive resource for exploring its potential as a modulator of key cellular signaling pathways implicated in neuroscience, inflammation, and metabolic regulation.

Section 2: Putative Mechanisms of Action & Key Biological Targets

Based on the activities of the parent compound agmatine, this compound is hypothesized to interact with several critical cellular targets. Understanding these potential interactions is fundamental to designing robust and informative experiments.

Key Potential Targets:

  • Imidazoline Receptors (I-receptors): Agmatine is a known endogenous ligand for both I1 and I2 imidazoline receptors.[2][3] These non-adrenergic sites are involved in blood pressure regulation, pain perception, and neuroprotection.[3][5] Binding of the compound to these receptors could trigger downstream signaling cascades.

  • Nitric Oxide Synthase (NOS) Isoforms: Agmatine competitively inhibits all three isoforms of NOS (nNOS, iNOS, and eNOS), with a preference for the inducible (iNOS) and neuronal (nNOS) forms over the endothelial (eNOS) form.[8][9][10] This inhibition reduces the production of nitric oxide (NO), a key signaling molecule in inflammation and neurotransmission.[6][8]

  • NMDA Receptors: Agmatine acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity and excitotoxicity.[2][6] By blocking this channel, the compound could offer protection against glutamate-induced neuronal damage.[11]

  • Polyamine Transport Systems: As a polyamine, agmatine interacts with cellular polyamine transport systems for uptake and efflux.[7] The compound's aminopropyl side chain suggests it may also be a substrate for these transporters, potentially influencing intracellular polyamine homeostasis, which is critical for cell growth and proliferation.[12][13][14]

The interplay between these targets forms a complex signaling network. The following diagram illustrates the potential pathways that could be modulated by this compound, based on the known pharmacology of agmatine.

putative_moa Compound 5-(3-aminopropyl)-1H- imidazol-2-amine IR Imidazoline Receptors (I1/I2) Compound->IR Binds NMDAR NMDA Receptor Compound->NMDAR Blocks NOS Nitric Oxide Synthase (NOS) Compound->NOS Inhibits PTS Polyamine Transport System Compound->PTS Interacts Downstream Downstream Signaling IR->Downstream Ca_Influx Ca²+ Influx ↓ NMDAR->Ca_Influx NO_Prod Nitric Oxide (NO) ↓ NOS->NO_Prod Polyamine_Homeo Polyamine Homeostasis PTS->Polyamine_Homeo Neuroprotection Neuroprotection Downstream->Neuroprotection Ca_Influx->Neuroprotection NO_Prod->Neuroprotection Anti_Inflammation Anti-Inflammation NO_Prod->Anti_Inflammation Cell_Growth Cell Growth Modulation Polyamine_Homeo->Cell_Growth

Caption: Putative signaling pathways modulated by the compound.

Section 3: Essential Preliminary Steps

Before proceeding to functional assays, it is crucial to perform preliminary experiments to establish the compound's basic characteristics in a cellular context.

3.1. Reagent Preparation and Handling

  • Solubility: Determine the solubility of this compound in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a recommended starting point for creating a concentrated stock solution (e.g., 10-100 mM).

  • Stability: Prepare fresh dilutions of the compound in cell culture media for each experiment. While generally stable, prolonged incubation in aqueous solutions can lead to degradation.[15]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM in DMSO), aliquot into small volumes, and store at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

3.2. Cell Line Selection The choice of cell line is paramount and should be guided by the biological question.

  • For NOS Inhibition/Inflammation: Macrophage cell lines like RAW 264.7 or BV-2 microglia are ideal as they express high levels of iNOS upon stimulation with lipopolysaccharide (LPS).[16][17]

  • For Neuroprotection/NMDA Activity: Primary neuronal cultures or human neuroblastoma cell lines such as SH-SY5Y are suitable.[18] Primary cultures provide a more physiologically relevant model for excitotoxicity studies.[11]

  • For Imidazoline Receptor Binding: Bovine adrenal chromaffin cells or transfected cell lines expressing specific imidazoline receptor subtypes (e.g., HEK293) are commonly used.[19]

  • For General Cytotoxicity/Polyamine Transport: Human fibrosarcoma cells (HT1080 ) or colon cancer cells (HCT116 ) are robust and have well-characterized polyamine transport systems.[20][21]

3.3. Determining Optimal Concentration Range (Cytotoxicity Assay) A cell viability assay must be performed first to identify a non-toxic concentration range for subsequent functional experiments. The MTT or a related colorimetric assay is a standard, reliable method.[22] Concentrations that result in >90% cell viability are typically considered non-toxic and suitable for functional studies.

Section 4: Core Application Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the primary putative activities of this compound.

Protocol 4.1: Cell Viability and Cytotoxicity (MTT Assay)

Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.[22]

Materials:

  • Selected cell line (e.g., HT1080, RAW 264.7)

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability versus compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Parameter Example Value Rationale/Comment
Cell LineHT1080Robust, commonly used for cytotoxicity screening.[21]
Seeding Density8,000 cells/wellEnsures cells are in a logarithmic growth phase.
Compound Conc.0.1 µM - 500 µMA wide range to capture the full dose-response curve.
Incubation Time24 hoursStandard initial timepoint for acute cytotoxicity.
Vehicle Control0.1% DMSOEssential to control for any effects of the solvent.
Protocol 4.2: Nitric Oxide Production (Griess Assay)

Principle: This assay quantifies nitric oxide by measuring its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant. The Griess reagent reacts with nitrite in an acidic solution to produce a pink/magenta azo compound that can be measured colorimetrically.

Causality: If the compound inhibits iNOS, it will reduce the amount of NO (and therefore nitrite) produced by cells stimulated with an inflammatory agent like LPS.[16][17]

griess_workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 Seed Seed RAW 264.7 cells in 24-well plate Incubate1 Incubate 24h Seed->Incubate1 Pretreat Pre-treat with Compound or Vehicle (1h) Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate2 Incubate 24h Stimulate->Incubate2 Collect Collect Supernatant AddGriess Add Griess Reagent Collect->AddGriess Read Read Absorbance (540 nm) AddGriess->Read Analyze Analyze Data Read->Analyze

Sources

Application Note: Characterization of 5-(3-aminopropyl)-1H-imidazol-2-amine (APAI) as a Guanidine-Mimetic Enzyme Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(3-aminopropyl)-1H-imidazol-2-amine (referred to herein as APAI ) is a synthetic small molecule belonging to the 2-aminoimidazole (2-AI) class. Structurally, it functions as a cyclic guanidine bioisostere, mimicking the side chain of L-Arginine.

This Application Note details the use of APAI as a chemical probe in two distinct biological contexts:

  • Bacterial Biofilm Inhibition: As a modulator of Two-Component System (TCS) response regulators, specifically targeting the csgD regulon to disperse biofilms without biocidal activity.

  • Mammalian Enzyme Inhibition: As a competitive inhibitor of Nitric Oxide Synthase (NOS) and Arginase , leveraging its structural similarity to the L-Arginine substrate.

Chemical Properties & Handling[1]

  • IUPAC Name: this compound

  • Molecular Formula: C6H12N4

  • Solubility: Highly soluble in H2O (>50 mM) and DMSO.

  • Storage: -20°C; hygroscopic. Store under desiccant.

  • Stability: Stable in aqueous solution for 24 hours at room temperature. Avoid repeated freeze-thaw cycles.

Mechanism of Action (MOA)

APAI operates via molecular mimicry , competing with natural substrates that contain guanidine or amidine moieties.

Bacterial Pathway: Response Regulator Interference

Unlike traditional antibiotics, APAI does not kill bacteria (non-biocidal). Instead, it intercepts bacterial signaling.

  • Target: Response Regulators (RRs) in the Two-Component System (e.g., CsgD in Salmonella or E. coli).

  • Mechanism: APAI binds to the receiver domain of the RR, preventing phosphorylation or dimerization. This downregulates the expression of curli fimbriae and cellulose, destabilizing the biofilm matrix.

Mammalian Pathway: Competitive Enzyme Inhibition
  • Target: Nitric Oxide Synthase (NOS) isoforms (nNOS, iNOS, eNOS).[1][2][3]

  • Mechanism: The 2-aminoimidazole core mimics the guanidinium group of L-Arginine . APAI occupies the active site near the Heme cofactor, preventing L-Arg binding and subsequent oxidation to NO and Citrulline.

MOA Visualization

MOA_Pathways cluster_bacteria Bacterial Biofilm Pathway cluster_mammal Mammalian Enzymatic Pathway APAI APAI (this compound) RR Response Regulator (e.g., CsgD) APAI->RR Allosteric/Orthosteric Binding Dispersion Biofilm Dispersion (Non-Biocidal) APAI->Dispersion Induces NOS Nitric Oxide Synthase (Active Site) APAI->NOS Competitive Inhibition NO Nitric Oxide (NO) APAI->NO Blocks Production DNA Curli/Cellulose Promoters RR->DNA Transcriptional Activation Biofilm Biofilm Formation RR->Biofilm Inhibited by APAI DNA->Biofilm Matrix Production NOS->NO Catalysis LArg L-Arginine LArg->NOS Natural Substrate

Figure 1: Dual mechanism of action for APAI. Top: Interference with bacterial response regulators leads to biofilm dispersion. Bottom: Competition with L-Arginine blocks Nitric Oxide production.[2]

Experimental Protocols

Protocol A: Biofilm Inhibition Assay (Crystal Violet Method)

Objective: Determine the IC50 of APAI for preventing biofilm formation in S. aureus or P. aeruginosa.

Materials:

  • 96-well polystyrene microtiter plates (flat bottom).

  • Bacterial culture (mid-log phase).

  • Crystal Violet solution (0.1%).

  • Acetic acid (30%).

  • Plate reader (OD 590 nm).

Procedure:

  • Preparation: Dilute APAI in growth media (TSB or LB) to 2x desired final concentrations (range: 0.5 µM to 200 µM).

  • Inoculation: Add 100 µL of 2x APAI solution to plate columns. Add 100 µL of bacterial suspension (diluted 1:100) to each well.

    • Control Positive: Media + Bacteria (No APAI).

    • Control Negative: Media only (Sterility).

  • Incubation: Incubate static at 37°C for 24 hours.

  • Washing: Gently aspirate media. Wash wells 3x with PBS to remove planktonic (free-floating) bacteria.

    • Critical Step: Do not spray wash; use a pipette to avoid stripping the biofilm.

  • Staining: Add 200 µL of 0.1% Crystal Violet. Incubate 15 min at Room Temp.

  • Elution: Rinse wells with water. Air dry. Solubilize stain with 200 µL 30% Acetic Acid.

  • Quantification: Measure absorbance at 590 nm.

Data Analysis: Calculate % Inhibition:



Protocol B: NOS Enzymatic Inhibition (Griess Assay)

Objective: Validate APAI as a competitive inhibitor of Nitric Oxide Synthase using a cell-free or cellular (macrophage) model.

Materials:

  • RAW 264.7 Macrophages (or purified iNOS enzyme).

  • LPS (Lipopolysaccharide) for induction.

  • Griess Reagent (Sulfanilamide + NED).

  • L-Arginine (Substrate).[2][3][4][5]

Procedure:

  • Induction: Seed RAW 264.7 cells (10^5 cells/well). Stimulate with LPS (1 µg/mL) to induce iNOS expression.

  • Treatment: Simultaneously treat with APAI (Concentration gradient: 1–100 µM).

    • Reference Inhibitor: L-NMMA or L-NAME (Positive Control).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Transfer 50 µL of culture supernatant to a fresh plate.

  • Griess Reaction: Add 50 µL Sulfanilamide solution (incubate 5 min). Add 50 µL NED solution (incubate 5 min).

  • Read: Measure absorbance at 540 nm (Pink color indicates NO2- presence).

Self-Validation Check:

  • If APAI is a competitive inhibitor, increasing the concentration of L-Arginine in the media should shift the IC50 curve to the right (Schild analysis).

Expected Data & Troubleshooting

Typical IC50 Ranges
Target SystemActivity TypeExpected IC50 / KdNotes
Biofilm (S. aureus) Inhibition10 – 50 µMStrain dependent; non-biocidal.
Biofilm (E. coli) Dispersion20 – 80 µMTargets CsgD pathway.
iNOS (Murine) Inhibition5 – 25 µMLess potent than L-NMMA but tunable.
Arginase I Inhibition> 100 µMWeak inhibition; requires optimization.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Biofilm Inhibition Rapid degradationEnsure fresh APAI stock; check pH of media (2-AIs are pH sensitive).
High Cell Death ToxicityAPAI is generally non-toxic. If toxicity occurs, verify salt form (avoid heavy metal contaminants from synthesis).
Precipitation High ConcentrationAPAI is a salt; solubility decreases in high phosphate buffers. Use Tris-HCl.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_assays Assay Selection cluster_analysis Validation Start Start: APAI Compound Dissolve Dissolve in H2O/DMSO (Stock 100 mM) Start->Dissolve QC QC: LC-MS Verification Dissolve->QC Branch Select Pathway QC->Branch Biofilm Biofilm Assay (Protocol A) Branch->Biofilm Bacterial Enzyme NOS Assay (Protocol B) Branch->Enzyme Mammalian Planktonic Check Planktonic Growth (Must be unaffected) Biofilm->Planktonic Validation Schild Schild Plot Analysis (L-Arg Competition) Enzyme->Schild Validation

Figure 2: Step-by-step workflow for characterizing APAI activity. Note the critical validation steps to distinguish specific inhibition from general toxicity.

References

  • Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms. ChemBioChem, 10(14), 2287-2294. Link

    • Context: Establishes the 2-aminoimidazole class as non-biocidal biofilm inhibitors targeting response regul
  • Mayer, B., et al. (1994). Identification of Imidazole as L-arginine-competitive Inhibitor of Porcine Brain Nitric Oxide Synthase.[4] FEBS Letters, 350(2-3), 199-202.[4] Link

    • Context: Foundational text describing the competitive inhibition of NOS by imidazole and guanidine-mimetic structures.
  • Thompson, R. J., et al. (2012). Universal anti-biofilm activity of 2-aminoimidazole derivatives. Biomaterials, 33(4), 1196-1205. Link

    • Context: Validates the broad-spectrum activity of the 2-AI scaffold against S. aureus and P. aeruginosa.[6]

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615. Link

    • Context: Comprehensive review of NOS inhibition mechanisms, relevant for Protocol B interpret

Sources

Application Note: Quantification of 5-(3-aminopropyl)-1H-imidazol-2-amine in Biological Samples using HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rise of multidrug-resistant (MDR) bacteria has necessitated the development of novel adjuvants that target bacterial virulence rather than viability. 5-(3-aminopropyl)-1H-imidazol-2-amine (often structurally categorized under 2-aminoimidazoles or 2-AIs ) is a potent antibiofilm agent derived from marine sponge alkaloids (e.g., oroidin). It functions by dispersing established biofilms and resensitizing bacteria to conventional antibiotics.[1][2]

Quantifying this highly polar, low-molecular-weight (MW 140.19) amine in biological matrices presents significant analytical challenges:

  • Retention: It elutes in the void volume on standard C18 columns.

  • Peak Shape: Basic amines interact strongly with silanols, causing severe tailing.

  • Matrix Effects: Co-eluting phospholipids in plasma suppress ionization in the early elution window.

This protocol details a robust Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) method coupled with Mixed-Mode Cation Exchange (MCX) sample preparation to ensure high sensitivity (LLOQ < 1 ng/mL) and regulatory compliance (FDA/EMA).

Chemical & Analytical Profile

PropertyDetail
Analyte Name This compound
CAS Number 202391-71-7
Molecular Formula C₆H₁₂N₄
Exact Mass 140.1062 Da
Ionization Mode ESI Positive (+)
LogP ~ -0.12 (Highly Hydrophilic)
pKa Basic (Primary amine ~10.5; 2-aminoimidazole ring ~8.0)
Solubility Highly soluble in water/methanol; insoluble in hexane.

Method Development Strategy

Chromatography: The Case for HILIC

Standard Reversed-Phase (RP) chromatography requires ion-pairing agents (e.g., HFBA) to retain this analyte, which suppresses MS sensitivity and contaminates the source.

Recommended Approach: Zwitterionic HILIC (ZIC-HILIC)

  • Mechanism: Partitioning of the polar analyte into a water-enriched layer on the stationary phase surface and electrostatic interactions.

  • Benefit: The analyte elutes after the void volume in high-organic mobile phase, enhancing desolvation efficiency and sensitivity in ESI+.

Sample Preparation: MCX Solid Phase Extraction

Protein precipitation (PPT) is insufficient for removing phospholipids that cause matrix effects in HILIC. Mixed-Mode Cation Exchange (MCX) is critical to isolate the basic analyte from the complex matrix.

Workflow Logic:

  • Load (Acidic): Analyte (positively charged) binds to the cation exchange sorbent.

  • Wash (Organic/Acidic): Removes neutrals and acidic interferences.

  • Elute (Basic/Organic): Neutralizes the analyte/sorbent interaction, releasing the purified compound.

Experimental Protocol

Reagents and Standards
  • Stock Solution: 1 mg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Store at -20°C.

Sample Preparation (Plasma/Tissue Homogenate)

Step-by-Step MCX Extraction:

  • Pre-treatment:

    • Aliquot 100 µL plasma/tissue homogenate.

    • Add 10 µL Internal Standard working solution.

    • Add 300 µL 2% Formic Acid in Water (to acidify and disrupt protein binding). Vortex 30s.

  • Conditioning (Oasis MCX 30 mg plate):

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading:

    • Load pre-treated sample (~400 µL) onto the cartridge. Low vacuum.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid in Water (removes proteins/salts).

    • Wash 2: 1 mL Methanol (removes neutral lipids/phospholipids).

  • Elution:

    • Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution:

    • Evaporate eluate to dryness under N₂ at 40°C.

    • Reconstitute in 100 µL Mobile Phase B/A (80:20) (High organic matches initial HILIC conditions).

LC-MS/MS Conditions

HPLC Parameters:

  • Column: SeQuant® ZIC®-HILIC (3.5 µm, 100 Å, 2.1 x 100 mm) or Waters ACQUITY BEH Amide.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % B (Organic) State
0.0 90 Initial
1.0 90 Hold
4.0 50 Elution Gradient
4.1 40 Column Wash
5.5 40 Hold Wash
5.6 90 Re-equilibration

| 8.0 | 90 | End |

MS/MS Parameters (Sciex Triple Quad / Thermo TSQ):

  • Source: ESI Positive.

  • Spray Voltage: 3500 V.

  • Curtain Gas: 30 psi.

  • Temp: 500°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Type
This compound 141.2 124.2 20 Quantifier (Loss of NH₃)
141.2 84.1 35 Qualifier (Ring Fragment)
141.2 44.1 25 Qualifier (Side chain)

| Histamine-d4 (IS) | 116.2 | 99.1 | 18 | Quantifier |

Visualizations

Bioanalytical Workflow

This diagram illustrates the critical path from biological sample to quantified data, emphasizing the MCX cleanup step.

BioanalysisWorkflow cluster_sample Sample Pre-treatment cluster_spe Solid Phase Extraction (MCX) cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (Deuterated Analog) Sample->IS_Add Acidify Acidify with 2% Formic Acid (Disrupt Protein Binding) Load Load onto MCX Cartridge (Cation Exchange) Acidify->Load IS_Add->Acidify Wash1 Wash 1: Aqueous Acid (Remove Salts/Proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Neutral Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Release Basic Analyte) Wash2->Elute Evap Evaporate & Reconstitute (80% ACN) Elute->Evap HILIC HILIC Separation (ZIC-HILIC Column) Evap->HILIC MSMS ESI+ MS/MS Detection (MRM: 141.2 -> 124.2) HILIC->MSMS

Caption: Optimized MCX-HILIC workflow for the extraction and quantification of polar 2-aminoimidazole derivatives from complex biological matrices.

Fragmentation Pathway (Proposed)

Understanding the fragmentation is key for confirming identity.

Fragmentation Parent Precursor Ion [M+H]+ m/z 141.2 Frag1 Product Ion 1 [M+H - NH3]+ m/z 124.2 Parent->Frag1 -17 Da (NH3) Primary Amine Loss Frag2 Product Ion 2 [Ring Fragment]+ m/z 84.1 Parent->Frag2 Ring Cleavage (Diagnostic) Frag3 Product Ion 3 [Side Chain]+ m/z 44.1 Parent->Frag3 Propyl Amine Cleavage

Caption: Proposed ESI+ fragmentation pathway for this compound. The 141.2 -> 124.2 transition is recommended for quantification due to high intensity.

Validation Parameters (FDA/EMA Guidelines)

To ensure this method is "field-proven," the following validation criteria must be met:

  • Selectivity: Analyze 6 blank lots of matrix (plasma) to ensure no interference at the retention time of the analyte or IS.

  • Linearity: Range: 1.0 ng/mL to 1000 ng/mL . Weighted linear regression (1/x²).

  • Accuracy & Precision:

    • Intra-day (n=5) and Inter-day (n=15) at LLOQ, Low, Mid, and High QC.

    • Acceptance: ±15% (±20% for LLOQ).

  • Matrix Effect (ME):

    • Calculate ME factor = (Peak Area Spiked Post-Extraction / Peak Area in Solution).

    • Target: 85-115%. If suppression is high (<80%), dilute the sample or optimize the HILIC gradient to move the peak further from the solvent front.

  • Recovery: Compare pre-extraction spike vs. post-extraction spike. MCX typically yields >80% recovery for polar bases.

References

  • Rogers, S. A., & Melander, C. (2008).[3] Construction and screening of a 2-aminoimidazole library identifies a small molecule capable of dispersing established biofilms.[4][5] Angewandte Chemie International Edition, 47(28), 5229-5231. Link

  • Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms. ChemBioChem, 10(14), 2287-2294. Link

  • Thompson, R. J., et al. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems.[2][3] Antimicrobial Agents and Chemotherapy, 56(2), 945-953. Link

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

Sources

Application Note: 5-(3-aminopropyl)-1H-imidazol-2-amine in Neuroprotective Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating neuroprotective pharmacotherapy. It details the application of 5-(3-aminopropyl)-1H-imidazol-2-amine , a structural isostere of the endogenous neuroprotectant Agmatine, focusing on its utility in excitotoxicity assays and imidazoline receptor modulation.

Introduction & Mechanistic Rationale

This compound represents a critical chemical scaffold in neuropharmacology, functioning as a rigidified, cyclic analog of Agmatine (decarboxylated arginine). While Agmatine is an endogenous neuromodulator, its rapid metabolic degradation by agmatinase limits its therapeutic half-life. The 2-aminoimidazole moiety of the subject compound acts as a bioisostere of the guanidine group in Agmatine, conferring resistance to enzymatic cleavage while maintaining affinity for Imidazoline Receptors (IRs) and NMDA receptor modulatory sites.

Key Mechanisms of Action
  • Imidazoline I2 Receptor Activation: The compound binds to mitochondrial I2 receptors located on astrocytes and neurons, inhibiting Monoamine Oxidase B (MAO-B) activity and reducing oxidative stress.

  • NMDA Receptor Antagonism: Like Agmatine, the molecule acts as a weak, uncompetitive antagonist at the NMDA receptor cation channel, preventing calcium overload during excitotoxic events.

  • Inducible Nitric Oxide Synthase (iNOS) Inhibition: The 2-aminoimidazole core competes with arginine, downregulating NO overproduction in microglia during neuroinflammation.

Pathway Visualization

The following diagram illustrates the multi-target neuroprotective cascade initiated by the compound.

NeuroprotectionPathway Compound 5-(3-aminopropyl)- 1H-imidazol-2-amine I2R Imidazoline I2 Receptor (Mitochondrial) Compound->I2R Agonism NMDA NMDA Receptor (GluN2B Subunit) Compound->NMDA Antagonism iNOS iNOS Enzyme (Microglia) Compound->iNOS Inhibition MAOB MAO-B Activity I2R->MAOB Inhibits CaInflux Ca2+ Influx (Excitotoxicity) NMDA->CaInflux Blocks NO Nitric Oxide (NO) Toxicity iNOS->NO Reduces Survival Neuronal Survival & Synaptic Integrity CaInflux->Survival Prevents Death ROS Reactive Oxygen Species (ROS) ROS->Survival Prevents Damage NO->Survival Prevents Stress MAOB->ROS Reduces

Figure 1: Multi-target mechanism of this compound preventing neuronal apoptosis.

Experimental Protocols

Protocol A: In Vitro Neuroprotection Assay (Glutamate Excitotoxicity)

Objective: Quantify the protective effect of the compound against glutamate-induced apoptosis in primary cortical neurons.

Reagents:

  • Primary Cortical Neurons (DIV 10-14)

  • Neurobasal Medium + B27 Supplement

  • L-Glutamate (100 µM)

  • Compound Stock: 10 mM in DMSO (Store at -20°C)

  • Viability Reagent: MTT or CellTiter-Glo®

Procedure:

  • Pre-treatment: Replace culture media with fresh Neurobasal medium (minus antioxidants). Add this compound at varying concentrations (0.1, 1, 10, 50 µM) to test wells.

    • Control: Vehicle (0.1% DMSO).

    • Positive Control: MK-801 (10 µM).

  • Incubation: Incubate neurons with the compound for 1 hour prior to injury. This allows for I2 receptor engagement and loading of the compound into the channel pore.

  • Injury Induction: Add L-Glutamate to a final concentration of 100 µM (plus 10 µM Glycine).

  • Exposure: Incubate for 24 hours at 37°C / 5% CO2.

  • Quantification: Assess cell viability using MTT assay. Absorbance is read at 570 nm.

Data Interpretation: Calculate % Neuroprotection using the formula:



Expectation: A dose-dependent increase in viability, with maximal protection typically observed between 10–50 µM.
Protocol B: In Silico Docking Validation (Imidazoline I2 Binding)

Objective: Validate the binding mode of the compound to the Imidazoline I2 binding site (associated with MAO-B).

Workflow:

  • Target Preparation: Retrieve the crystal structure of MAO-B (e.g., PDB ID: 2V5Z) which contains the I2 binding pocket.

  • Ligand Preparation: Generate the 3D conformer of this compound. Protonate the 2-amino group (pKa ~8.5) and the terminal amine.[1]

  • Docking Grid: Center the grid box on the entrance cavity of MAO-B, specifically targeting the "safinamide binding site" where I2 ligands bind.

  • Scoring: Use Glide (Schrödinger) or AutoDock Vina.

  • Validation Criteria: Look for H-bond interactions between the imidazole ring and Tyr326 or Ile199 .

Comparative Data Analysis

The following table summarizes the compound's profile relative to the parent molecule (Agmatine) and a standard H3 antagonist (Thioperamide), highlighting its specific niche.

FeatureThis compoundAgmatine (Endogenous)Thioperamide (Standard)
Chemical Core 2-Aminoimidazole (Cyclic)Guanidine (Linear)Imidazole-4-thione
Metabolic Stability High (Resistant to Agmatinase)Low (Rapid hydrolysis)Moderate
I2 Receptor Affinity High (

~ 10-50 nM)
Moderate (

~ 5 µM)
Low/None
NMDA Interaction Channel Blocker (Moderate)Channel Blocker (Weak)None
BBB Permeability High (via Cation Transporters)ModerateHigh
Primary Use Ischemic Stroke / TBI Research Neuropathic PainSleep/Wake Research

Synthesis & Handling Notes

Solubility: The compound is a polar base.

  • Water: Soluble (>50 mg/mL).

  • DMSO: Soluble.

  • Ethanol: Sparingly soluble.

Storage:

  • Powder: -20°C (Hygroscopic; store with desiccant).

  • Stock Solution (Water/PBS): Stable for 1 week at 4°C. Do not freeze-thaw repeatedly.

Safety: As a structural analog of histamine and agmatine, the compound may possess weak vasoactive properties. Handle with standard PPE.

References

  • Piletz, J. E., et al. (2013). "Agmatine: clinical applications after 100 years in translation." Drug Discovery Today. Link

    • Context: Establishes the neuroprotective baseline of the agmatine scaffold and the r
  • Li, G., et al. (2012). "Imidazoline I2 receptors: target for new analgesics?" Nature Reviews Drug Discovery. Link

    • Context: Validates the I2 receptor as a target for 2-aminoimidazole deriv
  • Hull, K., et al. (2012). "Cyclic Guanidines as Novel Inhibitors of Nitric Oxide Synthase." Journal of Medicinal Chemistry. Link

    • Context: Provides structural activity relationships (SAR) for 2-aminoimidazoles (cyclic guanidines) in NOS inhibition.
  • ChemicalBook. (2024). "this compound Product Properties." Link

    • Context: Physical and chemical property verification.[1][2][3][4][5]

  • Pieper, A. A., et al. (2010). "Discovery of a proneurogenic, neuroprotective chemical." Cell. Link

    • Context: While focusing on P7C3 (aminopropyl carbazole)

Sources

using 5-(3-aminopropyl)-1H-imidazol-2-amine as a chemical probe for target identification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Target Deconvolution of Biofilm Modulators Using 5-(3-aminopropyl)-1H-imidazol-2-amine

Executive Summary

The 2-aminoimidazole (2-AI) scaffold has emerged as a critical pharmacophore for inhibiting bacterial biofilms and resensitizing drug-resistant bacteria (e.g., MRSA, Acinetobacter baumannii) to conventional antibiotics.[1][2] Unlike traditional bactericidal agents, 2-AIs often function as "anti-virulence" factors, dispersing biofilms without imposing strong selective pressure for resistance.

This guide details the utilization of This compound as a functionalized chemical probe for target identification. The presence of the primary amine on the propyl chain at the C5 position serves as an ideal "handle" for immobilization onto solid supports (beads) or conjugation to biotin, while preserving the bioactivity of the 2-aminoimidazole ring.

Key Applications:

  • Target Identification: Isolating specific response regulators (e.g., BfmR) involved in Two-Component System (TCS) signaling.

  • Mechanism of Action (MoA): Mapping the interactome of biofilm-dispersing adjuvants.

  • Off-Target Profiling: Assessing selectivity against mammalian proteomes.

Chemical Probe Design Strategy

The success of an affinity pull-down experiment hinges on the "Linker Effect." The probe must be immobilized such that the active pharmacophore remains accessible to the target protein.

  • Pharmacophore: The 2-aminoimidazole ring is the active binding unit, known to interact with the receiver domains of bacterial response regulators.

  • Linker/Handle: The 3-aminopropyl chain provides a ~4-5 Å spacer. This distance is critical to prevent steric hindrance from the bead surface, allowing the protein to fold around the ligand.

  • Conjugation Chemistry: The primary amine (

    
    ) on the propyl chain is nucleophilic and reacts efficiently with N-hydroxysuccinimide (NHS) esters or Epoxide-functionalized surfaces.
    
Visualizing the Probe Strategy

ProbeStrategy Ligand 5-(3-aminopropyl)- 1H-imidazol-2-amine Conjugate Immobilized 2-AI Probe Ligand->Conjugate Nucleophilic Attack (pH 8.3) Bead NHS-Activated Magnetic Bead Bead->Conjugate Complex Probe-Target Complex Conjugate->Complex Incubation (4°C, 12h) Lysate Bacterial Lysate (e.g., A. baumannii) Lysate->Complex Specific Binding MS LC-MS/MS Identification Complex->MS Elution & Trypsin Digest

Figure 1: Schematic workflow for converting the free amine ligand into an immobilized affinity probe for downstream mass spectrometry analysis.

Protocol A: Probe Immobilization (Bead Conjugation)

Objective: Covalently attach this compound to NHS-activated magnetic beads.

Materials:

  • Ligand: this compound (High purity >98%).

  • Beads: NHS-Mag Sepharose or Dynabeads™ NHS-Activated.

  • Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3 (Do not use Tris or Glycine).

  • Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3.

  • Wash Buffer A: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.0.

  • Wash Buffer B: 0.1 M Tris-HCl, pH 8.0.

Step-by-Step Procedure:

  • Ligand Preparation: Dissolve the ligand in the Coupling Buffer to a final concentration of 1–5 mM. Ensure the pH remains ~8.3 (adjust with NaOH if necessary, as the amine salt may lower pH).

  • Bead Equilibration: Aliquot 1 mL of bead slurry (settled resin volume ~50 µL). Wash 3x with ice-cold 1 mM HCl to remove preservation additives and preserve the NHS group.

  • Coupling Reaction:

    • Immediately resuspend washed beads in 500 µL of the Ligand Solution .

    • Critical Control: Prepare a "Mock" sample using only Coupling Buffer (no ligand) to serve as the background control.

    • Incubate on a rotator for 4 hours at Room Temperature (RT) or overnight at 4°C.

  • Blocking:

    • Remove supernatant (save for UV analysis to calculate coupling efficiency).

    • Add 500 µL Blocking Buffer (Ethanolamine) to quench unreacted NHS groups.

    • Incubate for 2 hours at RT.

  • Washing (Stringent):

    • Wash beads alternately with Wash Buffer A (low pH) and Wash Buffer B (high pH). Repeat this cycle 3 times. This removes non-covalently bound ligand.[3]

  • Storage: Store beads in 20% Ethanol/PBS at 4°C.

Protocol B: Affinity Pull-Down Assay

Objective: Isolate specific binding partners (e.g., Response Regulators) from bacterial lysate.

Materials:

  • Bacterial Strain: A. baumannii (or target organism), grown to mid-log or stationary phase depending on biofilm status.

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 5% Glycerol, 1 mM DTT, Protease Inhibitor Cocktail.

  • Elution Buffer: 1% SDS (for total elution) OR 10 mM free ligand (for competitive elution).

Step-by-Step Procedure:

  • Lysate Preparation:

    • Harvest bacterial pellet (e.g., 50 mL culture).

    • Resuspend in 2 mL Lysis Buffer.

    • Lyse via sonication (on ice, 30% amplitude, 10s ON / 10s OFF, 2 min total).

    • Centrifuge at 12,000 x g for 20 min at 4°C. Collect supernatant (soluble proteome).

    • Quantification: Adjust protein concentration to ~2 mg/mL (Bradford Assay).

  • Pre-Clearing (Optional but Recommended):

    • Incubate lysate with "Mock" (blocked only) beads for 1 hour at 4°C. This removes proteins that bind stickily to the bead matrix.

  • Affinity Capture:

    • Divide lysate into two aliquots.

    • Sample A: Add to Ligand-Immobilized Beads .

    • Sample B (Control): Add to Mock/Blocked Beads .

    • (Optional Competition Control): Add to Ligand-Beads + 100x excess free ligand (this proves specificity).

    • Incubate on a rotator overnight at 4°C.

  • Washing:

    • Magnetically separate beads and discard flow-through.

    • Wash 3x with Lysis Buffer (containing 0.1% Triton X-100).

    • Wash 2x with PBS (detergent-free) to prepare for MS.

  • Elution:

    • Add 50 µL 2x SDS-PAGE Loading Buffer.

    • Heat at 95°C for 5 minutes.

    • Collect supernatant.

Data Analysis & Target Validation

The eluted samples should be resolved by SDS-PAGE.[3][4] Specific bands appearing in the "Ligand" lane but absent in the "Mock" lane are candidate targets.

Quantitative Data Summary: Expected Results
ParameterExpected OutcomeTroubleshooting
Coupling Efficiency >80% depletion of ligand from supernatant.If low, ensure buffer pH is >8.0 and amine is free (not HCl salt).
SDS-PAGE Distinct bands in Ligand lane; clean Mock lane.If Mock is dirty, increase salt (300 mM NaCl) in wash steps.
Target Class Response Regulators (e.g., BfmR ~28 kDa).If target is absent, ensure lysis buffer does not contain EDTA (some targets require divalent cations).
Fold Enrichment >10-fold intensity vs. control (MS label-free quant).Use competitive elution to confirm specificity.
Mechanism of Action: Two-Component System Interference

The primary targets of 2-aminoimidazoles are often Response Regulators (RR) of bacterial Two-Component Systems. The probe mimics the conserved aspartate phosphorylation site or allosterically inhibits DNA binding.

MoA Signal Environmental Signal (Stress/Antibiotics) HK Histidine Kinase (Sensor) Signal->HK Activation RR Response Regulator (e.g., BfmR) HK->RR Phosphorylation (Asp) DNA Biofilm Gene Promoters RR->DNA Transcription Activation NoBiofilm Biofilm Inhibition (Dispersal) RR->NoBiofilm Inhibited State Probe 2-AI Probe (Inhibitor) Probe->RR Binds/Sequesters Biofilm Biofilm Formation & Resistance DNA->Biofilm

Figure 2: Mechanistic pathway showing the interception of the Response Regulator by the 2-AI probe, preventing downstream biofilm gene activation.

References

  • Thompson, R. J., et al. (2012). "Identification of BfmR, a Response Regulator Involved in Biofilm Development, as a Target for a 2-Aminoimidazole-Based Antibiofilm Agent." Biochemistry, 51(49), 9776–9778. [Link]

  • Melander, C., & Cavanagh, J. (2014). "Inhibiting and Dispersing Bacterial Biofilms." Future Medicinal Chemistry, 6(15), 1667–1669. [Link]

  • Dieltjens, L., et al. (2020). "Inhibiting Bacterial Cooperation: A New Frontier in Anti-Virulence Strategy." Frontiers in Microbiology, 11, 106. [Link]

Disclaimer: This protocol is intended for research use only. This compound is a chemical reagent and should be handled with appropriate PPE. Consult the Safety Data Sheet (SDS) before use.

Sources

Troubleshooting & Optimization

improving the synthesis yield of 5-(3-aminopropyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case File: #AI-5392 Subject: Optimization of 5-(3-aminopropyl)-1H-imidazol-2-amine Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Group

Executive Summary: The "Polar Trap"

You are likely experiencing low yields (15–30%) not because the reaction isn't working, but because you are losing the product during isolation or through side-chain polymerization.

The target molecule, This compound , presents a dual challenge:

  • Chemical Instability: The free aliphatic amine on the propyl chain can compete as a nucleophile during the imidazole ring formation, leading to polymers or pyrroline byproducts.

  • Extreme Polarity: The product is a highly polar, basic polyamine. It adheres irreversibly to standard silica gel and is water-soluble, making traditional extraction (DCM/Water) ineffective.

This guide restructures your protocol into a Protected-Precursor Pathway using the Little & Webber Modification (Acetylguanidine route), which is the industry standard for high-yield 2-aminoimidazole synthesis.

Module 1: The Synthetic Route (Reaction Engineering)

The Core Problem: Direct condensation of 1-bromo-5-aminopentan-2-one with guanidine fails because the side-chain amine self-cyclizes or polymerizes.

The Solution: You must use a Double-Protection Strategy .

  • Side-chain protection: The aliphatic amine must be Boc- or Phthalimide-protected.

  • Guanidine protection: Use N-acetylguanidine instead of free guanidine to modulate nucleophilicity and prevent "tarring."

Optimized Protocol: The "Little" Modification

Step 1: Preparation of the Electrophile

  • Starting Material: N-Boc-5-amino-2-pentanone (or the brominated derivative).

  • Bromination: If starting from the ketone, brominate using Pyrrolidone Hydrotribromide (PHT) in THF.

    • Why? Elemental bromine (

      
      ) is too harsh and generates HBr, which deprotects the Boc group prematurely. PHT provides a controlled release of 
      
      
      
      .

Step 2: The Cyclization (The Critical Step)

  • Reagents: 1-Bromo-5-(Boc-amino)pentan-2-one (1.0 equiv) + N-Acetylguanidine (2.5 equiv).

  • Solvent: DMF or DMAc (Anhydrous).

  • Conditions: Stir at room temperature for 24–48 hours. Do not reflux yet.

  • Mechanism: The acetyl group on guanidine lowers the pKa, preventing the "explosive" exothermic polymerization often seen with free guanidine base.

Step 3: Deprotection & Hydrolysis

  • Acid Hydrolysis: Treat the intermediate (N-acetyl-2-aminoimidazole) with 6M HCl/MeOH reflux. This removes both the N-acetyl group (from the imidazole) and the Boc group (from the side chain) in one pot.

Visualization: The Reaction Logic

The following diagram illustrates the failure points of the direct method versus the stability of the protected method.

SynthesisPath Start Start: 1-bromo-5-aminopentan-2-one Direct Direct Reaction (Free Guanidine) Start->Direct Unprotected Side Chain Protect Step 1: Protection (N-Boc precursor) Start->Protect Boc-Anhydride Polymer RESULT: Tarry Polymer / Low Yield Direct->Polymer Self-Condensation Acetyl Step 2: Cyclization (N-Acetylguanidine) Protect->Acetyl Little & Webber Condensation Intermed Intermediate: Stable Acetyl-Imidazole Acetyl->Intermed Ring Closure Final Step 3: Hydrolysis (HCl Reflux) Intermed->Final Deprotection Product TARGET: Dihydrochloride Salt Final->Product >70% Yield

Caption: Comparative logic flow showing why side-chain protection and N-acetylguanidine are required to avoid polymerization.

Module 2: Purification (The Yield Thief)

If your reaction works but your flask contains nothing but salt and silica dust, you are using the wrong purification method.

Issue: The product is a di-cationic species (at neutral/acidic pH).

  • Normal Phase Silica: The product binds to silanols (

    
    ) and never elutes.
    
  • Extraction: It prefers water over organic solvents (LogP < 0).

Troubleshooting Guide: Isolation Strategy

MethodSuitabilityNotes
DCM/Water Extraction 🔴 FAIL Product remains in the aqueous layer.
Normal Silica Flash 🔴 FAIL Product streaks or adsorbs permanently.
C18 Reverse Phase 🟡 POOR Product elutes in the void volume (too polar) unless ion-pairing agents are used.
HILIC (Amine Silica) 🟢 BEST Use Acetonitrile/Water gradient.[1] The amine column prevents silanol binding.
Ion Exchange (SCX) 🟢 ROBUST Catch-and-release. Load at pH 4, wash with MeOH, elute with

/MeOH.
Recommended Protocol: The "Catch and Release"
  • Evaporate the reaction mixture to dryness.

  • Redissolve in minimal water/methanol (1:1).

  • Load onto a Strong Cation Exchange (SCX) cartridge.

  • Wash: Flush with Methanol (removes non-basic impurities and starting ketone).

  • Elute: Flush with 2M Ammonia in Methanol.

  • Convert: Immediately treat with HCl in dioxane to isolate the stable Dihydrochloride Salt .

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned black immediately upon adding guanidine.

  • Diagnosis: Exothermic polymerization.

  • Fix: You likely used free guanidine base. It is too strong a base (

    
    ). Switch to N-Acetylguanidine  or Guanidine Carbonate . If using the carbonate, ensure the solvent is refluxing to drive off 
    
    
    
    .

Q2: I see the product on LCMS, but it disappears after rotary evaporation.

  • Diagnosis: The free base is unstable and hygroscopic. It absorbs water from the air and degrades via oxidative deamination over time.

  • Fix: Never isolate the free base. Always convert it to the HCl or TFA salt immediately after the column.

Q3: Can I use microwave irradiation to speed this up?

  • Diagnosis: Yes, but be careful.

  • Insight: Microwave synthesis of 2-aminoimidazoles is well-documented to improve yields by reducing reaction time (preventing degradation).

  • Protocol: React

    
    -bromoketone + Acetylguanidine in DMF at 140°C for 10–15 mins. (See Storey et al.).
    

Module 4: Decision Tree for Impurity Profiling

Use this logic flow to identify what went wrong based on your crude NMR/LCMS data.

Troubleshooting Observation Observation: Analyze Crude Mixture NoRing No Imidazole Proton (Missing singlet ~6.5-7.0 ppm) Observation->NoRing ComplexAliph Complex Aliphatic Region (Broad multiplets) Observation->ComplexAliph LowMass Mass Spectrum: Only Starting Material Observation->LowMass CheckTemp Check: Did you reflux? NoRing->CheckTemp Soln1 Action: Increase Temp or Switch to DMF CheckTemp->Soln1 Diag2 Diagnosis: Polymerization of Side Chain ComplexAliph->Diag2 Soln2 Action: Verify Boc/Phth Protection of precursor Diag2->Soln2 Diag3 Diagnosis: Hydrolysis of Bromide LowMass->Diag3 Soln3 Action: Dry Solvent (DMF) Use Molecular Sieves Diag3->Soln3

Caption: Diagnostic workflow for interpreting crude reaction data.

References

  • Little, T. L.; Webber, S. E. (1994). "A Simple and Practical Synthesis of 2-Aminoimidazoles." The Journal of Organic Chemistry, 59(24), 7299–7305.

    • Core citation for the N-acetylguanidine methodology.
  • Storey, B. M., et al. (2005). "Microwave-assisted synthesis of 2-aminoimidazoles." Tetrahedron Letters, 46(43), 7337-7339.

    • Citation for microwave acceler
  • BenchChem Application Note. (2025). "Application Notes and Protocols for HPLC Analysis and Purification of 2-Aminoimidazole."

    • Citation for HILIC and purification str
  • Biotage Technical Guide. (2023). "Very polar compound purification using aqueous normal-phase flash column chromatography."

    • Validation for using amine-silica for polar compounds.[2]

  • Dermience, H., et al. (2009). "Synthesis of 2-aminoimidazoles: A review." Bioorganic & Medicinal Chemistry, 17, 14-26. General review of stability and synthetic routes.

Sources

refining experimental conditions for assays involving 5-(3-aminopropyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Refining Experimental Conditions for 5-(3-aminopropyl)-1H-imidazol-2-amine

CAS: 202391-71-7 | Class: Biofilm Modulators / 2-Aminoimidazoles Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Non-Biocidal" Paradigm

Welcome to the technical support hub for This compound (hereafter referred to as 5-AP-2AI ). This molecule represents a class of 2-aminoimidazoles (2-AIs) derived from marine sponge alkaloids (e.g., oroidin).

Unlike conventional antibiotics, 5-AP-2AI is designed to be non-biocidal . It disperses biofilms or inhibits their formation by intercepting bacterial signaling (e.g., Two-Component Systems like BfmR in A. baumannii) rather than killing the cell. This distinction requires a fundamental shift in how you design and interpret your assays. If you treat this molecule like a standard antibiotic (e.g., Kanamycin), your data will look "inactive" despite potent biological activity.

This guide addresses the three most common support tickets we receive: solubility issues, high variance in Crystal Violet (CV) assays, and distinguishing dispersion from cell death.

Module 1: Solubility & Chemical Stability

User Issue: "My compound precipitates in cation-adjusted Mueller-Hinton Broth (CAMHB) at high concentrations (>200 µM)."

Technical Diagnosis

The 2-aminoimidazole core is a guanidine-like moiety. While the pKa of the 2-aminoimidazole ring is generally lower than a standard guanidine (typically ~8.0–9.0 depending on substitution), the primary amine on the propyl chain adds a second basic site.

  • Free Base vs. Salt: If you purchased the free base , it is hydrophobic and prone to precipitation in neutral buffers.

  • Oxidation: The primary amine is susceptible to oxidation if stored in DMSO for >1 month at Room Temperature (RT).

Optimization Protocol
ParameterRecommendationRationale
Stock Solvent DMSO (Anhydrous) Store stocks at 10–50 mM. Avoid water for long-term storage to prevent hydrolysis/oxidation.
Working Buffer Acidified Water / Media If using the free base, pre-dissolve in 0.1 M HCl before adding to media, or purchase the dihydrochloride (2HCl) salt .
pH Sensitivity Maintain pH < 7.5 At pH > 8.0, the molecule becomes less soluble and potentially less active due to deprotonation of the pharmacophore.
Storage -20°C (Desiccated) 2-AIs are hygroscopic. Moisture uptake alters the weighed mass, leading to inaccurate MIC/IC50 values.

Module 2: The Crystal Violet (CV) Assay – Reducing Variance

User Issue: "I see massive error bars in my biofilm inhibition data. One well shows 90% inhibition, the replicate shows 10%."

Technical Diagnosis

2-AIs function by destabilizing the biofilm matrix (detaching biomass). This creates a "fluffy" biofilm that is extremely fragile. The standard "dump and wash" method used for robust S. aureus biofilms will physically dislodge the treated biofilm, leading to false positives (artificially high inhibition).

The "Gentle-Wash" Protocol

Standardize your shear forces to lower Coefficient of Variation (%CV) below 15%.

  • Inoculation: Seed bacteria at

    
     in 96-well plates. Add 5-AP-2AI (0–200 µM).
    
  • Incubation: Static incubation (24–48h). Do not move the plate during this time.

  • Fixation (The Critical Step):

    • Wrong Way: Dumping media immediately.

    • Right Way: Gently pipette out media. Heat fix the plate at 60°C for 60 minutes before staining. This "bakes" the remaining biomass to the plastic, preventing wash-off during staining.

  • Staining: Add 0.1% Crystal Violet (CV) for 15 min.

  • Washing: Submerge the entire plate gently into a tub of water (3x). Do not aim a water stream into the wells.

  • Elution: Solubilize with 30% Acetic Acid or 95% Ethanol and read

    
    .
    
Visualizing the Workflow

BiofilmProtocol Start Inoculate + 5-AP-2AI Incubate Incubate 24h (Static) Start->Incubate RemoveMedia Gently Aspirate Media (Do not invert) Incubate->RemoveMedia HeatFix CRITICAL: Heat Fix 60°C for 60 min RemoveMedia->HeatFix Prevents Detachment Stain Stain 0.1% Crystal Violet HeatFix->Stain Wash Immersion Wash (3x) (Low Shear) Stain->Wash Quant Elute & Read OD590 Wash->Quant

Figure 1: The "Gentle-Wash" workflow designed to minimize variance when testing biofilm dispersers.

Module 3: Distinguishing Dispersion vs. Killing

User Issue: "The compound inhibits biofilm at 10 µM, but the bacteria are still growing in the well. Is it working?"

Technical Diagnosis

Yes, it is working perfectly. This is the hallmark of a 2-Aminoimidazole . You must run two parallel assays to validate the mechanism:

  • Planktonic Growth (MIC): Measures killing.

  • Biofilm Inhibition (IC50): Measures matrix prevention.

Success Criteria:

  • MIC: > 100 µM (Non-toxic).

  • Biofilm IC50: < 20 µM (Active).[1][2]

  • Interpretation: The compound selectively disarms the bacteria without applying selective pressure for resistance.

Data Interpretation Matrix
ObservationInterpretationAction
Low MIC (<10 µM) + Low Biofilm IC50 Compound is acting as a standard antibiotic (killing cells).Fail (if seeking non-biocidal modulation). Check for impurities or toxic off-target effects.
High MIC (>200 µM) + High Biofilm IC50 Compound is inactive.Fail . Review synthesis or concentration range.
High MIC (>200 µM) + Low Biofilm IC50 Selective Biofilm Inhibitor. Pass . Proceed to synergy testing with antibiotics.
Logic Flow for Compound Validation

MechanismLogic Input Experimental Data CheckMIC Check Planktonic MIC Input->CheckMIC Toxic MIC < 50 µM (Biocidal) CheckMIC->Toxic Growth Inhibited NonToxic MIC > 100 µM (Non-Biocidal) CheckMIC->NonToxic Growth Unaffected CheckBiofilm Check Biofilm IC50 NonToxic->CheckBiofilm Inactive IC50 > 100 µM (Inactive) CheckBiofilm->Inactive Biofilm Intact Active IC50 < 20 µM (Specific Disperser) CheckBiofilm->Active Biofilm Reduced SynergyTest Synergy/Resensitization Assay Active->SynergyTest Next Step: Test w/ Antibiotics

Figure 2: Decision tree for classifying 5-AP-2AI activity. The goal is the green path: Non-Biocidal + Active Biofilm Inhibition.

Module 4: Advanced Troubleshooting (FAQs)

Q: Can I use XTT or Resazurin instead of Crystal Violet? A: Yes, but be careful. Metabolic dyes (XTT/Resazurin) measure respiration, not biomass. Since 5-AP-2AI does not kill bacteria, the planktonic cells floating above the biofilm will reduce the dye, potentially masking the reduction in biofilm-embedded cells.

  • Fix: If using XTT, you must carefully wash away planktonic cells before adding the dye to the biofilm.

Q: The compound turns yellow in media over time. A: This indicates oxidation of the primary amine or polymerization.

  • Fix: Ensure the media contains antioxidants if possible, or strictly limit light exposure. Always prepare fresh stocks.

Q: Does this work on Gram-positive and Gram-negative bacteria? A: 2-Aminoimidazoles are generally broad-spectrum, but the mechanism varies.

  • Gram-negative (e.g., P. aeruginosa, A. baumannii):[2] Targets response regulators (BfmR, QseB).

  • Gram-positive (e.g., MRSA):[3] Often involves zinc-dependent mechanisms or resensitization to beta-lactams.

References

  • Melander, C., et al. (2010).[1][2] Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria.[2][4] Bioorganic & Medicinal Chemistry Letters.[1][2]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay.[5] Journal of Visualized Experiments (JoVE).

  • Huigens, R. W., et al. (2007). Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues.[4][6] Organic & Biomolecular Chemistry.[6]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

Sources

how to prevent precipitation of 5-(3-aminopropyl)-1H-imidazol-2-amine in physiological buffers

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-2024-005 Compound: 5-(3-aminopropyl)-1H-imidazol-2-amine (CAS: 202391-71-7) Classification: Dicationic Polar Amine / Guanidine Isostere Issue: Precipitation in Physiological Buffers (PBS)

Executive Summary

Users frequently report immediate cloudiness or gradual crystal formation when introducing This compound into Phosphate Buffered Saline (PBS) at pH 7.4.

The Root Cause: This compound contains two basic centers: a primary amine (pKa ~10.5) and a 2-aminoimidazole ring (pKa ~8.0–8.5). At physiological pH (7.4), the molecule exists predominantly as a dication (+2 charge) . These dications form highly stable, insoluble ion-pair complexes with divalent phosphate anions (


) present in standard PBS.

The Solution: To prevent precipitation, you must avoid high-concentration phosphate environments. Switch to Good’s Buffers (HEPES, MOPS) or simple Physiological Saline for dilution.

Module 1: Diagnostic & Troubleshooting (FAQs)

Q1: I dissolved the powder in water perfectly, but it crashed out immediately in PBS. Why?

A: This is a classic "Phosphate Crash."

  • Chemistry: In water, your counter-ion is likely Chloride (if purchased as an HCl salt) or Hydroxide (if free base), both of which are soluble.

  • The Conflict: When you add it to PBS, the high concentration of phosphate ions (

    
    ) displaces the soluble counter-ions. The resulting Drug
    
    
    
    · Phosphate
    
    
    salt has a high crystal lattice energy and low water solubility, leading to immediate precipitation.
Q2: Can I just add DMSO to the PBS to fix it?

A: Rarely. While DMSO increases the solubility of lipophilic compounds, this issue is ionic in nature. Adding organic cosolvents (DMSO/Ethanol) lowers the dielectric constant of the solution, which can actually promote ionic precipitation (salting out) rather than prevent it.

Q3: My experiment requires pH 7.4. What are my alternatives?

A: You do not need PBS to maintain pH 7.4. We recommend HEPES-Buffered Saline (HBS) . HEPES is a zwitterionic sulfonate buffer that does not form insoluble salts with cationic amine drugs.

Module 2: Buffer Compatibility Matrix

Use this table to select the appropriate vehicle for your experiments.

Buffer SystemCompatibilityRisk LevelMechanism of Failure/Success
Water (Milli-Q) High LowNo interfering anions. Ideal for stock.
PBS (Phosphate) Very Low Critical Forms insoluble amine-phosphate salts.
HEPES High LowSterically bulky sulfonate anion prevents tight crystal packing.
Tris-HCl Medium ModerateGenerally safe, but amine-amine interactions can occur; pH fluctuates with temp.
Saline (0.9% NaCl) High LowNo buffering capacity, but excellent solubility (Chloride salts are soluble).
Krebs-Henseleit Low HighContains sulfates and phosphates; risk of precipitation.

Module 3: Optimized Preparation Protocols

Protocol A: Stock Solution Preparation (100 mM)

Target: Create a stable, concentrated stock for long-term storage.

  • Weighing: Weigh the specific amount of this compound.

  • Solvent Selection:

    • Preferred:Anhydrous DMSO . (Prevents hydrolysis or oxidation over time).

    • Alternative:0.01 M HCl . (Ensures full protonation and chloride salt formation).

  • Dissolution: Vortex vigorously for 30 seconds. If using DMSO, warm slightly to 37°C if optical clarity is not achieved immediately.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Dilution into Physiological Assay (The "Kinetic" Method)

Target: Dilute stock to working concentration (e.g., 10 µM - 100 µM) without crashing.

  • Prepare the Vehicle: Make HEPES-Buffered Saline (HBS) :

    • 20 mM HEPES

    • 150 mM NaCl

    • pH adjusted to 7.4 with NaOH/HCl.

    • Crucial: Filter sterilize (0.22 µm).

  • Intermediate Dilution (The "Step-Down"):

    • Do not pipette 100 mM stock directly into the buffer.

    • Prepare a 10x Working Solution in water or saline first.

    • Example: Dilute 1 µL of 100 mM Stock into 99 µL of Water

      
       1 mM Intermediate.
      
  • Final Addition:

    • Add the Intermediate solution to your HBS in the assay plate.

    • Mix immediately by pipetting up and down.

Module 4: Decision Logic & Mechanism (Visualization)

The following diagram illustrates the decision process for stabilizing this dicationic compound.

SolubilityLogic Start Start: this compound (Solid / Stock) CheckpH Target pH Environment? Start->CheckpH Acidic Acidic (pH < 5.0) CheckpH->Acidic Low pH Physio Physiological (pH 7.4) CheckpH->Physio Neutral pH Soluble_Acid Highly Soluble (Fully Protonated) Acidic->Soluble_Acid CheckBuffer Select Buffer System Physio->CheckBuffer PBS Phosphate Buffer (PBS) CheckBuffer->PBS Avoid HEPES HEPES / MOPS / Saline CheckBuffer->HEPES Recommended Precipitation PRECIPITATION RISK (Insoluble Phosphate Salt) PBS->Precipitation Dication + HPO4(2-) Success STABLE SOLUTION (Soluble Chloride/Sulfonate Salt) HEPES->Success No Multivalent Anions

Figure 1: Solubility Decision Tree. At pH 7.4, the dicationic nature of the compound necessitates the avoidance of multivalent anions like phosphate to prevent salt lattice formation.

Module 5: Chemical Mechanism (Deep Dive)

Understanding the pKa profile is essential for predicting behavior.

Dissociation cluster_0 Physiological pH (7.4) SpeciesA Dication (+2) (Dominant at pH 7.4) SpeciesB Monocation (+1) SpeciesA->SpeciesB pKa ~8.5 (Imidazole Ring Deprotonation) SpeciesC Neutral Free Base SpeciesB->SpeciesC pKa ~10.5 (Primary Amine Deprotonation)

Figure 2: Protonation State at Physiological pH. The compound remains doubly charged, driving the interaction with anionic buffer components.

The "Common Ion" Trap

Even if you do not use PBS, be wary of Krebs-Henseleit or Tyrode's Solution if they contain high levels of sulfate (


), which can mimic the phosphate precipitation effect. Always validate solubility in the exact buffer composition before adding valuable biological samples.

References

  • Storey, B. T., et al. (1964).[1] "The pKa Values of Some 2-Aminoimidazolium Ions." The Journal of Organic Chemistry. (Establishes the high basicity of the 2-aminoimidazole ring compared to standard imidazoles).

  • Heikkilä, T., et al. (2011).[2] "Equilibrium drug solubility measurements in 96-well plates reveal similar drug solubilities in phosphate buffer pH 6.8 and human intestinal fluid."[2] International Journal of Pharmaceutics. (Discusses the correlation and discrepancies of amine solubility in phosphate buffers).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 161332206, this compound." (Verifies chemical structure and physical properties). [3]

  • Ferreira, C., et al. (2015). "Solubility of Bioactive Compounds in Physiological Buffers." AAPS PharmSciTech. (General reference for the "Good's Buffer" vs.

Sources

Technical Support Center: Troubleshooting Inconsistent Experimental Results with 5-(3-aminopropyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(3-aminopropyl)-1H-imidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges that can arise when working with this highly functionalized and polar molecule. Inconsistent experimental results are often rooted in the specific chemical nature of the reagents involved. This guide provides in-depth, causality-driven troubleshooting advice to help you achieve reproducible and reliable outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and properties of this compound and its dihydrochloride salt.

Q1: What are the CAS numbers and recommended storage conditions for this compound and its dihydrochloride salt?

A1: The free base is identified by CAS No. 202391-71-7, and its dihydrochloride salt is CAS No. 8022-62-4[1][2]. Due to the presence of multiple amine groups, the free base is susceptible to atmospheric degradation. Therefore, it is crucial to store it sealed in a dry, inert atmosphere, preferably at 2-8°C[1]. The dihydrochloride salt is generally more stable and can be stored at room temperature under an inert atmosphere[2].

CompoundCAS NumberRecommended Storage
This compound202391-71-7Sealed in dry, inert atmosphere, 2-8°C[1]
This compound dihydrochloride80822-62-4Inert atmosphere, room temperature[2]

Q2: My DMSO stock solution of this compound turns yellow over time. Is it still usable?

A2: The yellowing of your DMSO stock solution is likely an indication of compound degradation. While 2-aminoimidazoles are generally more stable as salts, the free base can be unstable in the presence of air[3]. It is recommended to prepare fresh stock solutions for sensitive experiments. For long-term storage, consider aliquoting the stock solution and storing it at -80°C to minimize freeze-thaw cycles[3].

Q3: I am observing a precipitate when I dilute my DMSO stock solution into an aqueous buffer. How can I resolve this?

A3: This is a common issue arising from the significant change in solvent polarity. To address this, you can try the following:

  • Stepwise Dilution: Instead of a direct dilution, create an intermediate dilution in a co-solvent like ethanol before adding it to the final aqueous buffer[3].

  • Increase Final DMSO Concentration: If your experimental system allows, increasing the final DMSO concentration (typically up to 0.5-1%) can help maintain solubility[3][4].

  • Sonication: Brief sonication after dilution can help redissolve fine precipitates[3].

II. Troubleshooting Guide: Inconsistent Reaction Outcomes

This section delves into specific experimental problems and provides a logical workflow for diagnosing and resolving them.

Q4: My reaction yield is consistently low when using this compound as a nucleophile. What could be the issue?

A4: Low reaction yields can stem from several factors related to the unique structure of this compound. The 2-amino group on the imidazole ring is part of a guanidine-like system, which influences its nucleophilicity. Additionally, the presence of multiple amine groups can lead to side reactions.

Potential Causes and Solutions:

  • Incorrect Base: The choice of base is critical. A base that is too strong can deprotonate the imidazole ring, altering the reactivity of the molecule. Conversely, a base that is too weak may not sufficiently activate the desired nucleophilic site.

    • Troubleshooting Protocol:

      • Screen a panel of bases with varying pKa values (e.g., triethylamine, diisopropylethylamine, potassium carbonate).

      • Monitor the reaction progress by TLC or LC-MS to identify the optimal base for your specific transformation.

  • Side Reactions: The presence of the primary amine on the propyl chain and the 2-amino group on the imidazole ring can lead to competing side reactions.

    • Troubleshooting Protocol:

      • If selective reaction at the primary amine is desired, consider protecting the 2-amino group. Boc or Cbz protecting groups are common choices for 2-aminoimidazoles[5].

      • Conversely, to favor reaction at the 2-amino group, the primary amine can be protected.

  • Solvent Incompatibility: The 2-aminoimidazole moiety can react with carbonyl-containing solvents (e.g., acetone, methyl ethyl ketone) to form imines, consuming your starting material[6].

    • Troubleshooting Protocol:

      • Avoid carbonyl-containing solvents.

      • Opt for inert solvents such as THF, dioxane, or acetonitrile.

start Low Reaction Yield cause1 Incorrect Base Selection start->cause1 cause2 Competing Side Reactions start->cause2 cause3 Solvent Incompatibility start->cause3 solution1 Screen a panel of bases (e.g., Et3N, DIPEA, K2CO3) cause1->solution1 solution2 Consider protecting group strategy for selective reactivity cause2->solution2 solution3 Avoid carbonyl-containing solvents (e.g., acetone) cause3->solution3 start Purification Challenges method1 Reversed-Phase (C18) start->method1 method2 Ion-Exchange start->method2 method3 HILIC start->method3 details1 Water/Acetonitrile or Water/Methanol gradient Add 0.1% TFA or Formic Acid method1->details1 details2 Cation-exchange resin Elute with salt gradient or pH change method2->details2 details3 Silica or Amine column Acetonitrile/Water gradient (increasing water) method3->details3 cluster_0 2-Aminoimidazole Derivative cluster_1 Carbonyl Compound cluster_2 Imine Adduct R-Im-NH2 R-Im-NH2 R-Im-N=C(R')R'' R-Im-N=C(R')R'' R-Im-NH2->R-Im-N=C(R')R'' + R'-CO-R'' R'-CO-R'' R'-CO-R''->R-Im-N=C(R')R'' H2O H2O R-Im-N=C(R')R''->H2O +

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: 5-(3-aminopropyl)-1H-imidazol-2-amine (2-Amino-Impentamine / 2-AI-Pr) Primary Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists

Part 1: The Chemical Logic & Target Landscape

Why This Modification Matters

The addition of an amino group at the C2 position of the imidazole ring is not merely cosmetic; it fundamentally alters the physicochemical properties of the ligand:

  • H-Bonding Donor/Acceptor Profile: The 2-amino group provides an additional hydrogen bond donor, potentially anchoring the molecule differently in the orthosteric binding pocket of GPCRs.

The Cross-Reactivity Risk Profile
TargetBiological RoleRisk Hypothesis for 2-AI-Pr
H3 Receptor (H3R) Neurotransmission modulationHigh Affinity Candidate. The propyl chain length is optimal for H3R (vs. ethyl for H1/H2).
H4 Receptor (H4R) Immune cell chemotaxisHigh Cross-Reactivity. H3R and H4R share high homology (~40%); 2-aminoimidazoles often bind both.
H2 Receptor (H2R) Gastric acid secretionModerate Risk. The 2-amino group mimics Amthamine (a potent H2 agonist), potentially triggering gastric effects.
H1 Receptor (H1R) Allergic responseLow Risk. H1R typically requires bulkier hydrophobic groups or specific ethyl-amine geometries.
DAO / HNMT Histamine metabolismMetabolic Stability. The 2-amino steric bulk may inhibit degradation by Histamine N-methyltransferase (HNMT).

Part 2: Comparative Performance & SAR Analysis

Table 1: Comparative Ligand Profiling
CompoundStructure FeaturePrimary Target (Ki)Cross-Reactivity Note
Histamine Native Imidazole + Ethyl chainNon-selective (nM to µM)Rapidly metabolized; poor H3/H4 selectivity.
Impentamine Imidazole + Propyl chainH3R (~5 nM)Potent H3 agonist; low affinity for H1/H2.
Amthamine 2-Amino-Thiazole + Ethyl chainH2R (High potency)The 2-amino group drives H2 selectivity in thiazoles.[1]
Imetit Isothiourea (Guanidine mimic)H3R / H4R (High affinity)Demonstrates that guanidine-like groups favor H3/H4.
2-AI-Pr (Test) 2-Amino-Imidazole + Propyl chainH3R / H4R (Predicted <50 nM) Critical Check: Does the 2-amino group induce H2 agonism like Amthamine?

Part 3: Experimental Protocols

Workflow Visualization

G cluster_0 Critical Controls Compound 2-AI-Pr Sample Binding Phase 1: Radioligand Binding (Competition Assay) Compound->Binding 10 µM Screen Selectivity Phase 2: Subtype Selectivity (H1, H2, H3, H4 Panels) Binding->Selectivity If >50% Displacement Functional Phase 3: Functional Efficacy (GTPγS / cAMP) Selectivity->Functional Determine Ki Outcome Pharmacological Profile (Agonist/Antagonist/Inverse) Functional->Outcome Determine EC50/IC50 Control1 Non-Specific Binding (10 µM Thioperamide) Control2 Reference Ligand (Histamine)

Detailed Protocol: H3 Receptor Competition Binding

Rationale: This assay determines the affinity (


) of 2-AI-Pr for the H3 receptor by displacing a radiolabeled standard.

Materials:

  • Source Tissue: Rat cerebral cortex membranes (high H3R density) or CHO-K1 cells stably expressing human H3R.

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (
    
    
    nM).
  • Non-Specific Blocker: 10 µM Thioperamide (ensures signal is H3-specific).

Step-by-Step Methodology:

  • Membrane Prep: Homogenize tissue in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of 200 µg/mL.

  • Incubation System: In 96-well plates, combine:

    • 50 µL Membrane suspension.

    • 50 µL

      
      -N-
      
      
      
      -methylhistamine (Final conc: 1 nM).
    • 50 µL 2-AI-Pr (Concentration range:

      
       M to 
      
      
      
      M).
    • Control Wells: Buffer only (Total Binding) and 10 µM Thioperamide (Non-Specific Binding).

  • Equilibrium: Incubate for 60 minutes at 25°C. Note: 2-aminoimidazoles may have slower association rates due to charged interactions; do not shorten this time.

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding of the cationic ligand).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Validation: Binding

Rationale: Binding does not equal activation. Since 2-AI-Pr has a propyl chain (agonist feature) and a 2-amino group (potential antagonist feature), we must check if it activates the G-protein. H3R is


 coupled.

Signaling Ligand 2-AI-Pr H3R H3 Receptor (GPCR) Ligand->H3R Binding Gprotein Gi/o Protein (Heterotrimer) H3R->Gprotein Conformational Change Effector Inhibition of Adenylate Cyclase Gprotein->Effector Downstream Signal GTP [35S]GTPγS GTP->Gprotein Irreversible Binding

Caption: Figure 2. The H3R signaling pathway.[2] Agonist binding recruits GTP to the alpha-subunit. We measure the accumulation of non-hydrolyzable [35S]GTPγS.

Interpretation of Results:

  • Full Agonist: Efficacy (

    
    ) > 80% of Histamine/Imetit.
    
  • Partial Agonist:

    
     between 20-80%.
    
  • Antagonist: No increase in GTP binding; blocks Histamine response.

  • Inverse Agonist: Decreases basal GTP binding (common for H3R ligands).

Part 4: Technical Recommendations

  • Check for H2 Agonism: Do not assume 2-AI-Pr is H3 selective. Run a secondary screen on guinea pig atrium (classic H2 bioassay) or a cAMP accumulation assay in H2-transfected HEK cells. The 2-amino group is a known "switch" for H2 activation in thiazole series (Amthamine) [4].

  • pH Sensitivity: Because the pKa of the 2-aminoimidazole is ~8.5, binding affinity may drop significantly in acidic buffers (pH < 6.5) often used in specific intracellular compartment assays. Ensure all binding buffers remain at pH 7.4.

  • Handling the Dihydrochloride Salt: 2-AI-Pr is typically supplied as a dihydrochloride salt. It is hygroscopic. Store in a desiccator at -20°C. When dissolving, ensure the final assay buffer has sufficient buffering capacity (e.g., 50 mM Tris) to neutralize the acidity of the salt stock.

References

  • De Esch, I. J., et al. (1999). Characterization of the binding site of the histamine H3 receptor.[2][3] Journal of Medicinal Chemistry, 42(7), 1115-1122.[3]

  • Lazewska, D., & Kiec-Kononowicz, K. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists.[4] Journal of Medicinal Chemistry, 62(23), 10848-10866.[4]

  • IUPHAR/BPS Guide to Pharmacology. Histamine H3 Receptor.

  • Eriks, J. C., et al. (1992). Histamine H2-receptor agonists.[1][3][5][6] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 35(17), 3239–3246.

  • Shimamura, T., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. Nature Communications.

Sources

Technical Comparison Guide: Kinetic Profiling of 5-(3-aminopropyl)-1H-imidazol-2-amine (5-APIA)

Author: BenchChem Technical Support Team. Date: February 2026


) and Kinetics (

) for 5-APIA Target Class: Imidazoline Receptors (Specifically I

-subtype) / 2-Aminoimidazole Scaffolds

Executive Summary & Molecule Analysis

5-(3-aminopropyl)-1H-imidazol-2-amine (referred to herein as 5-APIA ) represents a specific subclass of 2-aminoimidazole derivatives. Structurally, it combines a guanidine-like cyclic core with a flexible propyl-amine tail. This pharmacophore is highly characteristic of ligands targeting Imidazoline I


 Receptors  (mitochondrial monoamine oxidase associated sites) and is structurally distinct from Alpha-2 adrenergic agonists (which typically require an imidazoline ring bridging a lipophilic aromatic core, e.g., Clonidine).

The Challenge: Small molecules with high amine content (pKa > 10) like 5-APIA are notoriously difficult to profile due to:

  • Electrostatic Non-Specific Binding (NSB): The positive charge at physiological pH causes "stickiness" to standard carboxymethylated dextran (CM5) biosensor chips.

  • Rapid Kinetics: Low molecular weight (~140 Da) often results in "square wave" sensorgrams, making

    
     resolution difficult without high-frequency sampling.
    

This guide outlines the definitive workflow to confirm 5-APIA's affinity, comparing it against the "Gold Standard" reference compounds 2-BFI and Idazoxan .

Comparative Analysis: 5-APIA vs. Reference Standards

To validate 5-APIA, you must benchmark it against established ligands. If 5-APIA is a true I


 ligand, its kinetic profile should mimic 2-BFI  (high affinity, slow off-rate) rather than Agmatine  (low affinity, fast off-rate).
Table 1: Pharmacological Benchmarks for Imidazoline Ligands
CompoundRoleTarget SelectivityExp.[1][2][3][4][5]

(nM)
Kinetic Signature (

)
Usage in Assay
5-APIA (Candidate) Test Ligand Putative I

Unknown To be determined Analyte
2-BFI Reference AgonistHigh I

Selective
0.2 – 10 nMSlow (

)
Positive Control (High Affinity)
Idazoxan AntagonistI

/

-AR
1 – 15 nMModerateBroad-spectrum Control
Clonidine Negative Control

-AR / I

>10,000 nM (at I

)
Very Fast (at I

)
Selectivity Filter
Agmatine EndogenousBroad (I

/I

/NMDA)
~10-50

M
FastLow-Affinity Benchmark

Key Insight: If 5-APIA binds with


 nM and shows no displacement by Clonidine, it is confirmed as an I

-selective ligand.

Experimental Strategy: Surface Plasmon Resonance (SPR)[6]

While Radioligand Binding (using


-2-BFI) is the historical standard for equilibrium affinity (

), SPR is superior for drug development because it reveals residence time (

), a better predictor of in vivo efficacy.
The "Clean-Surface" Protocol for Amine Ligands

Rationale: Standard amine coupling destroys the 2-amino group of 5-APIA. We must immobilize the Target Protein (Mitochondrial fraction or MAO-B) and flow 5-APIA as the analyte.

Step 1: Chip Selection & Preparation
  • Chip: Series S Sensor Chip C1 (Flat, no dextran matrix).

    • Why? Removes the negatively charged dextran "cloud" that traps positively charged 5-APIA, eliminating 90% of NSB.

  • Running Buffer: HBS-P+ supplemented with 300 mM NaCl (High Salt).

    • Why? High ionic strength shields electrostatic interactions between the amine tail and the sensor surface.

Step 2: Target Immobilization (MAO-B / I

Site)
  • Activation: Inject EDC/NHS (1:1) for 420s at 10

    
    L/min.
    
  • Ligand: Inject Solubilized Mitochondrial Membranes (containing I

    
     receptors) or Purified MAO-B at 20 
    
    
    
    g/mL in Acetate pH 5.0. Target immobilization level: 3000–5000 RU (High density required for small molecule detection).
  • Blocking: Inject Ethanolamine for 420s.

Step 3: Kinetic Cycle (Single Cycle Kinetics)
  • Flow Rate: 60

    
    L/min (High flow to minimize mass transport limitation).
    
  • Concentrations: 0, 10, 30, 90, 270, 810 nM (3-fold dilution series).

  • Injection: 60s contact time, 120s dissociation time.

  • Regeneration: NOT RECOMMENDED. Use Single Cycle Kinetics (SCK) to avoid damaging the receptor with harsh regeneration buffers.

Data Analysis & Interpretation

Visualizing the Binding Logic

The following diagram illustrates the decision matrix for confirming 5-APIA's mechanism of action based on kinetic data.

BindingLogic Start Start: SPR Sensorgram Analysis Binding Is Binding Detected? Start->Binding NSB_Check Check Reference Channel (Is Ref Signal > 10% of Active?) Binding->NSB_Check Yes NonSpecific Artifact: Non-Specific Binding Binding->NonSpecific No Signal Specific Specific Binding Confirmed NSB_Check->Specific No (Clean) NSB_Check->NonSpecific Yes (Sticky) Competition Competition Assay: Inject with 10µM Clonidine Specific->Competition Displaced Signal Dropped? (Target is Alpha-2) Competition->Displaced Yes Stable Signal Stable? (Target is Imidazoline I2) Competition->Stable No

Figure 1: Decision tree for validating specific binding of 5-APIA using SPR and competition checks.

Calculating Parameters

Use a 1:1 Langmuir Binding Model with Mass Transport term (


).
  • Association Rate (

    
    ):  Measures how fast 5-APIA finds the receptor.
    
    • Equation:

      
      
      
  • Dissociation Rate (

    
    ):  Measures residence time.
    
    • Critical Check: If

      
      , the drug is a "fast off" binder (like Agmatine). If 
      
      
      
      , it is a "tight binder" (like 2-BFI).
  • Affinity (

    
    ): 
    

Secondary Validation: Radioligand Displacement

Why: To confirm the SPR data in a native environment without surface immobilization artifacts.

Protocol:

  • Tracer:

    
    -2-BFI (2 nM).
    
  • Tissue: Rat Liver Membranes (Rich in I

    
    , devoid of Alpha-2).
    
  • Displacement: Incubate membranes with Tracer + Increasing conc. of 5-APIA (

    
     to 
    
    
    
    M).
  • Result: Plot % Specific Binding vs. Log[5-APIA].

  • Success Criteria: A sigmoidal curve with complete displacement (

    
    ) confirms 5-APIA binds the same pocket as 2-BFI.
    

Troubleshooting: The "Sticky Amine" Problem

If your SPR sensorgram shows a linear drift upwards that does not saturate (Figure 2 logic), you have Non-Specific Binding .

Corrective Actions:

  • Add 0.05% Tween-20 to the running buffer.

  • Increase NaCl to 500 mM (Amine-Gold interactions are electrostatic).

  • Use BSA Blocking: Add 0.1 mg/mL BSA to the analyte buffer to "soak up" non-specific sites.

References

  • Li, J. X. (2016). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics, 178, 48-56. Link

    • Context: Defines the pharmacological standards (2-BFI, Idazoxan) and receptor biology.
  • Cytiva (Biacore). (2023). Surface Plasmon Resonance (SPR) for Small Molecule Kinetics.[1] Cytiva Application Guides. Link

    • Context: Protocol standards for C1 chips and small molecule kinetics.
  • Hudson, A. L., et al. (2011).[6] New imidazoline/α(2)-adrenoceptors affecting compounds... Synthesis and receptor affinity studies.[2][6] Bioorganic & Medicinal Chemistry, 19(1), 156-167.[6] Link

    • Context: Provides comparative binding data for amino-imidazoline deriv
  • TOCRIS Bioscience. (2024). Product Datasheet: 2-BFI hydrochloride. Catalog No. 0348. Link

    • Context: Source for reference standard affinity values ( = 9.8 nM).

Sources

Independent Verification of Pharmacological Effects: A Comparative Guide to 5-(3-aminopropyl)-1H-imidazol-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, independent verification of the pharmacological effects of imidazole-based compounds, with a primary focus on the potent histamine H2 receptor agonist, Impromidine. While the specific compound 5-(3-aminopropyl)-1H-imidazol-2-amine is not extensively characterized in publicly available literature, its structural motifs suggest a likely interaction with histamine receptors. We will therefore use the well-documented compound, Impromidine, as a reference to explore the pharmacological profile, mechanism of action, and comparative efficacy of this class of molecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the therapeutic and research potential of selective histamine H2 receptor agonists.

Introduction to Histamine H2 Receptor Agonists

Histamine is a crucial biogenic amine that modulates a wide array of physiological responses through its interaction with four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The histamine H2 receptor, in particular, is a key regulator of gastric acid secretion.[1] Located on the basolateral membrane of parietal cells in the stomach lining, its activation initiates a signaling cascade that culminates in the secretion of hydrochloric acid.[1] Consequently, molecules that interact with this receptor, either as agonists (activators) or antagonists (blockers), have significant therapeutic implications. While H2 receptor antagonists are widely used to treat conditions like peptic ulcers and gastroesophageal reflux disease, H2 receptor agonists serve as invaluable research tools and diagnostic agents.[1]

Impromidine is a highly potent and specific histamine H2 receptor agonist that has been instrumental in elucidating the physiological roles of the H2 receptor.[2][3] Its chemical structure, featuring a guanidine group and two imidazole-containing side chains, confers high affinity and selectivity for the H2 receptor.[4]

Mechanism of Action: The H2 Receptor Signaling Cascade

The primary pharmacological effect of Impromidine and other H2 receptor agonists is the stimulation of gastric acid secretion.[1] This process is initiated by the binding of the agonist to the H2 receptor on parietal cells, which triggers a well-defined intracellular signaling pathway.

Upon agonist binding, the H2 receptor undergoes a conformational change, leading to the activation of the Gs alpha subunit of its associated G protein. This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell.[1] This proton pump actively transports hydrogen ions into the gastric lumen in exchange for potassium ions, resulting in the acidification of the stomach contents.

Signaling Pathway of H2 Receptor Activation

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist H2 Agonist (e.g., Impromidine) H2R Histamine H2 Receptor Agonist->H2R Binds to G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC Activates PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates Gastric Acid\nSecretion Gastric Acid Secretion Proton_Pump->Gastric Acid\nSecretion

Caption: H2 receptor activation by an agonist leads to increased gastric acid secretion.

Pharmacological Profile of Impromidine

Impromidine has been extensively studied, providing a clear picture of its pharmacological effects. Its primary application has been as a diagnostic agent to assess gastric secretory capacity.[2]

Effects on Gastric Secretion

Clinical studies have demonstrated that Impromidine is a potent stimulator of gastric acid secretion.[5] When administered intravenously at a dose of 10 micrograms/kg/h, the peak acid output is comparable to that induced by a 6 micrograms/kg/h infusion of pentagastrin, a synthetic gastrin analog.[5] Notably, Impromidine's effects are highly specific to the H2 receptor.[6]

CompoundDosagePeak Acid OutputReference
Impromidine10 µg/kg/h (IV)Not significantly different from Pentagastrin[5]
Pentagastrin6 µg/kg/h (IV)Not significantly different from Impromidine[5]
Impromidine10 µg/kg/h (SC)Not significantly different from Pentagastrin[5]
Pentagastrin6 µg/kg/h (SC)Not significantly different from Impromidine[5]
Cardiovascular Effects

A significant limitation of Impromidine's clinical utility is its cardiovascular side effects.[7][8] These effects are also mediated by H2 receptors, which are present in the cardiovascular system.[8][9] Administration of Impromidine can lead to a decrease in blood pressure (hypotension) due to vasodilation, and an increase in heart rate (tachycardia).[6][9] These cardiovascular effects have limited its use as a therapeutic agent.[7]

Comparative Analysis with Alternative Compounds

The pharmacological effects of Impromidine are best understood in comparison to other agents that modulate gastric acid secretion.

  • Histamine: As the endogenous ligand for the H2 receptor, histamine also stimulates gastric acid secretion. However, histamine is not selective and also activates H1 receptors, leading to a broader range of physiological effects, including allergic and inflammatory responses. Impromidine is significantly more potent and selective for the H2 receptor than histamine.[4][6]

  • Pentagastrin: This synthetic peptide stimulates gastric acid secretion by acting on the cholecystokinin-B receptor on enterochromaffin-like (ECL) cells, which then release histamine. Its effect on acid secretion is therefore indirect. As shown in the table above, the maximal acid output stimulated by Impromidine is comparable to that of pentagastrin.[5]

  • H2 Receptor Antagonists (e.g., Cimetidine, Famotidine): These drugs competitively block the H2 receptor, thereby inhibiting gastric acid secretion. They are widely used therapeutically to treat acid-related disorders. Some H2 antagonists have also been shown to act as inverse agonists, reducing the basal activity of the receptor.[10]

Experimental Protocol for Independent Verification

To independently verify the pharmacological effects of a putative H2 receptor agonist like this compound, a series of in vitro and in vivo experiments can be conducted.

In Vitro Assay: cAMP Measurement in H2 Receptor-Expressing Cells

This assay directly measures the activation of the H2 receptor signaling pathway.

Objective: To determine if the test compound increases intracellular cAMP levels in cells expressing the human H2 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H2 receptor (HEK293-H2R).

  • Test compound (e.g., this compound).

  • Impromidine (positive control).

  • Cimetidine (H2 antagonist, for specificity testing).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).

  • Cell culture reagents.

Procedure:

  • Cell Culture: Culture HEK293-H2R cells to 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound, Impromidine, and Cimetidine.

  • Assay: a. Remove the culture medium and wash the cells with assay buffer. b. Add the diluted compounds to the respective wells. For antagonist testing, pre-incubate with Cimetidine before adding the agonist. c. Incubate for the recommended time at 37°C. d. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Experimental Workflow for In Vitro cAMP Assay

in_vitro_workflow start Start cell_culture Culture HEK293-H2R Cells start->cell_culture cell_plating Seed Cells in 96-well Plate cell_culture->cell_plating compound_prep Prepare Serial Dilutions of Compounds cell_plating->compound_prep assay_protocol Perform cAMP Assay compound_prep->assay_protocol data_analysis Analyze Data & Generate Dose-Response Curve assay_protocol->data_analysis end End data_analysis->end

Caption: Workflow for assessing H2 receptor agonist activity in vitro.

Conclusion

While direct pharmacological data for this compound is scarce, its structural similarity to known histamine receptor ligands, particularly the potent H2 agonist Impromidine, provides a strong basis for predicting its biological activity. The comprehensive analysis of Impromidine in this guide highlights the key pharmacological characteristics of a selective H2 receptor agonist, including its potent stimulation of gastric acid secretion and its potential cardiovascular side effects. The provided experimental protocol offers a robust framework for the independent verification of these effects for novel imidazole-based compounds. Such investigations are crucial for advancing our understanding of histamine receptor pharmacology and for the development of new therapeutic and diagnostic agents.

References

  • What are H2 receptor agonists and how do they work? (2024, June 25).
  • Bangerter, U., Schlup, M., Liechti, M., Häcki, W. H., & Halter, F. (1981). Clinical Experience With Impromidine, a Highly Specific H2-receptor Agonist. Digestion, 22(4), 196–202.
  • Monczor, F., & Fernandez, N. (2016). Current Knowledge and Perspectives on Histamine H1 and H2 Receptor Pharmacology. Frontiers in Pharmacology, 7, 436.
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  • Young, R. C., et al. (1992). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 35(17), 3239-46.
  • Durant, G. J., Ganellin, C. R., Hills, D. W., Miles, P. D., Parsons, M. E., Pepper, E. S., & White, G. R. (1985). The histamine H2 receptor agonist impromidine: synthesis and structure-activity considerations. Journal of Medicinal Chemistry, 28(10), 1414–1422.
  • Alonso, N., Zappia, C. D., Davio, C. A., & Shayo, C. (2015). Physiological implications of biased signaling at histamine H2 receptors. Frontiers in Pharmacology, 6, 45.
  • Bank, L., Marks, I. N., Lipschitz, E., & Bortz, D. (1984). Effect of mepyramine on the untoward side-effects of impromidine. South African Medical Journal, 66(7), 262–264.
  • Owen, D. A., Harvey, C. A., & Gristwood, R. W. (1979). Cardiovascular studies with impromidine (SK&F 92676), a new very potent and specific histamine H2-receptor agonist. Journal of Pharmacy and Pharmacology, 31(9), 577–582.
  • Molina, E., Rentz, J., & Hirschowitz, B. I. (1980). Use of impromidine to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs. The Journal of Pharmacology and Experimental Therapeutics, 214(3), 483–487.

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A Comprehensive Benchmarking Guide to the Potency and Selectivity of 5-(3-aminopropyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of a novel chemical entity is paramount. This guide provides an in-depth, technical framework for benchmarking the potency and selectivity of the novel compound, 5-(3-aminopropyl)-1H-imidazol-2-amine. Given its structural resemblance to endogenous biogenic amines and known pharmacophores, a comprehensive evaluation of its biological activity is essential.

This document outlines a systematic approach to first hypothesize a primary biological target based on structural analogy, and then to experimentally determine the compound's potency at this target. Subsequently, a selectivity profile against key off-target receptors is established. The experimental protocols described herein are designed to be self-validating, providing a robust foundation for decision-making in a drug discovery pipeline.

Structural Analysis and Target Hypothesis

The chemical structure of this compound incorporates an imidazole ring and a flexible aminopropyl side chain. This motif is present in a variety of biologically active molecules, most notably the neurotransmitter histamine. The substitution pattern, with an amino group at the 2-position of the imidazole and an aminopropyl side chain at the 5-position, suggests a potential interaction with histamine receptors.

There are four subtypes of histamine receptors (H1, H2, H3, and H4), each with distinct physiological roles and signaling pathways[1]. The H2 receptor, in particular, is a Gs protein-coupled receptor (GPCR) primarily involved in the regulation of gastric acid secretion[1][2]. Its activation leads to an increase in intracellular cyclic AMP (cAMP)[2]. Structurally, known H2 receptor antagonists like cimetidine also feature an imidazole core. Therefore, the histamine H2 receptor is a logical primary hypothetical target for this compound.

To ensure a thorough investigation, a selectivity screen should also include other biogenic amine receptors that might recognize the aminopropyl pharmacophore, such as dopamine and serotonin receptors. For the purpose of this guide, we will focus on the dopamine D2 receptor (a Gi-coupled GPCR) and the serotonin 5-HT2A receptor (a Gq-coupled GPCR) as key representatives for selectivity profiling.

Experimental Workflow for Potency and Selectivity Profiling

A multi-step experimental workflow is proposed to comprehensively characterize this compound. This involves initial determination of binding affinity at the primary target, followed by functional assays to determine agonistic or antagonistic activity. Finally, selectivity is assessed through binding assays at key off-target receptors.

G cluster_0 Phase 1: Primary Target Potency cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Data Analysis & Interpretation A H2 Receptor Binding Assay (Determine Ki) B H2 Receptor Functional Assay (cAMP Accumulation) A->B Characterize as agonist/antagonist E Calculate Potency (pKi, pEC50/pIC50) B->E C D2 Receptor Binding Assay (Determine Ki) F Determine Selectivity Ratios (Ki Off-Target / Ki H2R) C->F D 5-HT2A Receptor Binding Assay (Determine Ki) D->F E->F

Caption: Experimental workflow for characterizing this compound.

Potency Determination at the Histamine H2 Receptor

Radioligand Binding Assay for H2 Receptor Affinity

The initial step is to determine the binding affinity (Ki) of this compound for the human histamine H2 receptor. A competitive radioligand binding assay is a robust method for this purpose.

Principle: This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand that specifically binds to the H2 receptor. [³H]tiotidine, a well-characterized H2 receptor antagonist, is a suitable radioligand[2][3].

Experimental Protocol:

  • Membrane Preparation: Utilize membranes from a stable cell line overexpressing the human H2 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor membranes.

    • [³H]tiotidine at a concentration near its Kd.

    • Varying concentrations of this compound or a reference compound (e.g., cimetidine).

  • Incubation: Incubate at room temperature for 60 minutes to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Functional Assay for H2 Receptor Activity

Following the determination of binding affinity, a functional assay is crucial to classify the compound as an agonist, antagonist, or inverse agonist. Since the H2 receptor is Gs-coupled, its activation leads to the production of cAMP.

Principle: This assay measures the ability of the test compound to stimulate (agonist activity) or inhibit (antagonist activity) the production of intracellular cAMP in cells expressing the H2 receptor.

Experimental Protocol:

  • Cell Culture: Use a stable cell line expressing the human H2 receptor (e.g., HEK293-H2R).

  • Agonist Mode:

    • Treat cells with varying concentrations of this compound.

    • Include a known H2 agonist (e.g., histamine) as a positive control.

  • Antagonist Mode:

    • Pre-incubate cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration (EC80) of histamine.

  • cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • In agonist mode, determine the EC50 (potency) and Emax (efficacy) relative to histamine.

    • In antagonist mode, determine the IC50 and calculate the functional Ki.

Selectivity Profiling Against Off-Target Receptors

To assess the selectivity of this compound, radioligand binding assays should be performed against a panel of other receptors. Here, we detail the protocols for the dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Binding Assay

Principle: A competitive binding assay using membranes from cells expressing the human D2 receptor and a specific radioligand, such as [³H]spiperone, will determine the affinity of the test compound for this receptor[4].

Experimental Protocol:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]spiperone.

  • Reference Compound: Haloperidol or chlorpromazine[4].

  • Procedure: Follow a similar protocol to the H2 receptor binding assay, optimizing incubation times and buffer conditions as required for the D2 receptor.

Serotonin 5-HT2A Receptor Binding Assay

Principle: This assay will determine the binding affinity for the human 5-HT2A receptor using a specific radioligand, such as [³H]ketanserin[5].

Experimental Protocol:

  • Receptor Source: Membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor[5].

  • Radioligand: [³H]ketanserin.

  • Reference Compound: Ketanserin or ritanserin.

  • Procedure: The protocol is analogous to the H2 and D2 receptor binding assays.

Data Presentation and Comparative Analysis

The potency and selectivity of this compound should be compared with established reference compounds. The data should be summarized in clear, concise tables.

Table 1: Potency at the Human Histamine H2 Receptor

CompoundBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Mode of Action
This compound Experimental ValueExperimental ValueAgonist/Antagonist
Histamine (Agonist)~100~300Full Agonist
Cimetidine (Antagonist)~50~200Antagonist
Famotidine (Antagonist)~1~10Antagonist

Table 2: Selectivity Profile

CompoundH2 Ki (nM)D2 Ki (nM)5-HT2A Ki (nM)Selectivity (D2/H2)Selectivity (5-HT2A/H2)
This compound Experimental ValueExperimental ValueExperimental ValueCalculated RatioCalculated Ratio
Cimetidine~50>10,000>10,000>200-fold>200-fold

Visualization of Signaling Pathways

Understanding the downstream signaling of the primary and off-target receptors is crucial for interpreting functional data.

G cluster_0 Histamine H2 Receptor cluster_1 Dopamine D2 Receptor cluster_2 Serotonin 5-HT2A Receptor H2R H2R Gs Gs H2R->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP D2R D2R Gi Gi D2R->Gi AC_i Adenylate Cyclase Gi->AC_i cAMP_i cAMP AC_i->cAMP_i HT2AR 5-HT2AR Gq Gq HT2AR->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 Ca2+ Release IP3_DAG->Ca2

Caption: Signaling pathways for the primary and off-target receptors.

Conclusion

This guide provides a comprehensive framework for the characterization of this compound. By systematically applying the described binding and functional assays, researchers can obtain a robust dataset to determine the compound's potency and selectivity. The hypothetical targeting of the histamine H2 receptor, based on structural analysis, provides a logical starting point for this investigation. The comparative analysis against well-characterized reference compounds will ultimately define the pharmacological profile of this novel molecule and guide future drug development efforts.

References

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  • de la Torre-López, E., et al. (2018). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 23(10), 2489. Available at: [Link]

  • Perin, N., et al. (2022). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 27(19), 6393. Available at: [Link]

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  • Al-Tufah, M. M., et al. (2025). Synthesis and Characterization of New Imidazole Derivatives and Evaluation of Biological Efficacy. American Journal of Bioscience and Clinical Integrity, 2(3), 11–20. Available at: [Link]

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orthogonal methods to validate the mechanism of action of 5-(3-aminopropyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Orthogonal Methods to Validate the Mechanism of Action of 5-(3-aminopropyl)-1H-imidazol-2-amine

Executive Summary

This compound (often abbreviated as a 2-AI derivative) belongs to a class of non-bactericidal anti-biofilm agents . Unlike traditional antibiotics that kill bacteria by targeting essential cellular processes (cell wall synthesis, protein translation), this compound functions primarily as an anti-virulence adjuvant .

Its primary Mechanism of Action (MoA) is the inhibition of Bacterial Two-Component Systems (TCS) , specifically targeting Response Regulators (e.g., BfmR, QseB) . By binding to these regulators, the compound prevents them from binding to DNA, effectively "silencing" the gene expression programs required for biofilm maintenance and antibiotic resistance.

This guide details orthogonal methods to validate this specific MoA, distinguishing it from simple membrane permeabilization or metabolic toxicity.

Part 1: The Mechanistic Hypothesis

To validate the MoA, we must prove three distinct biological events:

  • Phenotypic Specificity: The compound inhibits biofilm formation without killing planktonic bacteria (separating it from standard antibiotics).

  • Physical Target Engagement: The compound physically binds to the Response Regulator (RR) protein.

  • Functional Disruption: This binding event prevents the RR from executing its function (DNA binding).

Mechanism Diagram: Two-Component System Inhibition

TCS_Inhibition Signal Environmental Signal (Stress/Antibiotics) HK Histidine Kinase (Sensor) Signal->HK Activates RR Response Regulator (e.g., BfmR/QseB) HK->RR Phosphorylation RR_P Phosphorylated RR (Active) RR->RR_P DNA Promoter DNA RR_P->DNA Binds Biofilm Biofilm Formation & Antibiotic Resistance DNA->Biofilm Transcription Compound 5-(3-aminopropyl)- 1H-imidazol-2-amine Compound->RR BINDS & LOCKS Compound->RR_P BLOCKS DNA BINDING

Caption: The 2-AI compound intercepts the signaling cascade by binding to the Response Regulator (RR), preventing it from binding DNA and initiating biofilm gene transcription.

Part 2: Orthogonal Validation Protocols

Method 1: Phenotypic Differentiation (Biofilm vs. Planktonic)

Purpose: To prove the compound is an anti-virulence agent, not a biocide.

The Challenge: Simple reduction in biofilm mass could be due to killing the bacteria. You must demonstrate biofilm inhibition at concentrations that do not inhibit planktonic growth.

FeatureCrystal Violet (Biofilm) Optical Density (Planktonic) Confocal Microscopy (Structural)
Readout Total Biomass (Live + Dead + Matrix)Bacterial Growth (Turbidity)3D Architecture & Viability
Throughput High (96-well)High (96-well)Low (Flow cells)
Key Result IC₅₀ < MIC No inhibition at IC₅₀ Dispersed architecture; Live cells present

Protocol Workflow:

  • Culture: Grow Acinetobacter baumannii or E. coli in 96-well plates.

  • Treatment: Add 2-AI compound (0–100 µM).

  • Incubation: 24 hours at 37°C (static).

  • Dual Readout:

    • Transfer supernatant to a new plate -> Read OD₆₀₀ (Planktonic Growth).

    • Wash original plate -> Stain with 0.1% Crystal Violet -> Solubilize -> Read A₅₇₀ (Biofilm).

  • Validation Criteria: A valid anti-virulence MoA requires a Biofilm IC₅₀ that is at least 4–10x lower than the Planktonic MIC .

Method 2: Biophysical Target Engagement (Thermal Shift Assay)

Purpose: To prove direct physical binding to the Response Regulator (e.g., BfmR).

The Challenge: Phenotypic effects could be off-target. Direct binding confirms the molecular target.

Methodology: Differential Scanning Fluorimetry (DSF/TSA) This method measures the change in the melting temperature (


) of the purified Response Regulator protein upon ligand binding.
  • Protein Prep: Purify recombinant BfmR or QseB (without DNA).

  • Reaction Mix: 5 µM Protein + 5x SYPRO Orange + Compound (10–100 µM).

  • Instrument: qPCR machine (melt curve mode).

  • Ramp: 25°C to 95°C at 1°C/min.

  • Analysis: Calculate

    
    .
    
    • Positive Result: A shift of

      
      C indicates significant binding/stabilization.
      
    • Alternative: Surface Plasmon Resonance (SPR) can be used for kinetic data (

      
      ), but TSA is more accessible for initial validation.
      
Method 3: Functional Mechanism (Electrophoretic Mobility Shift Assay - EMSA)

Purpose: To prove the compound specifically blocks the DNA-binding capability of the target.

The Challenge: Binding to the protein isn't enough; it must disrupt function. Response Regulators function by binding to specific promoter DNA sequences.

Protocol Workflow:

  • Probe Generation: Biotin-labeled DNA probe containing the BfmR/QseB binding motif (e.g., bfmS promoter).

  • Binding Reaction: Incubate Purified RR Protein + Labeled DNA + 2-AI Compound (titration).

  • Electrophoresis: Run on a non-denaturing polyacrylamide gel.

  • Detection: Chemiluminescence.

  • Interpretation:

    • Control (No Drug): Shifted band (Protein-DNA complex).

    • Treated: Disappearance of the shifted band (Free DNA reappears).

    • Note: This confirms the compound competes with DNA or allosterically induces a conformation incompatible with DNA binding.

Method 4: Synergistic "Adjuvant" Validation (Checkerboard Assay)

Purpose: To demonstrate clinical relevance (resensitization).

The Challenge: 2-AIs are rarely used alone. Their value lies in restoring the efficacy of old antibiotics against resistant strains.[1]

Protocol:

  • Matrix: Create an 8x8 matrix in a 96-well plate.

    • X-axis: Antibiotic (e.g., Colistin or Tobramycin) (0 to MIC).

    • Y-axis: 2-AI Compound (0 to 100 µM).

  • Inoculum: Add resistant bacteria (e.g., MDR A. baumannii).

  • Calculation: Determine the Fractional Inhibitory Concentration Index (FICI).

    
    
    
  • Validation Criteria:

    • FICI ≤ 0.5: Synergy (Validated Adjuvant MoA).

    • FICI > 0.5 - 4.0: Indifference.

    • Observation: A true Response Regulator inhibitor will often lower the MIC of the antibiotic by 4–16 fold.

Comparative Analysis of Validation Methods

MethodSpecificityThroughputPhysiological RelevanceCost/Complexity
Crystal Violet Low (Phenotypic)HighMediumLow
TSA (Thermal Shift) High (Direct Binding)MediumLow (In vitro)Low
EMSA (Gel Shift) Very High (Functional)LowHigh (Mechanistic)Medium
Checkerboard Medium (Synergy)MediumHigh (Clinical)Low

References

  • Worthington, R. J., & Melander, C. (2013). "Combination approaches to combat multidrug-resistant bacteria."[1] Trends in Biotechnology, 31(3), 177-184. Link

  • Rasko, D. A., et al. (2008).[10] "Targeting QseC signaling and virulence for antibiotic development."[11][12] Science, 321(5892), 1078-1080. Link

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 5-(3-aminopropyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Adherence

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel or specialized chemical reagents like 5-(3-aminopropyl)-1H-imidazol-2-amine demand a rigorous, scientifically-grounded approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, moving beyond a simple checklist to explain the critical reasoning behind each procedure.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is fundamental to its safe disposal. Based on its functional groups (an imidazole ring, a primary aliphatic amine, and a 2-amino group), this compound must be presumed to possess several hazardous characteristics until proven otherwise.

  • Corrosivity (Basic): The presence of multiple amine groups makes the compound basic. Structurally similar compounds like N-(3-aminopropyl)imidazole are classified as corrosive, capable of causing severe skin and eye burns.[1][2] Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous for corrosivity if it has a pH ≥12.5.

  • Toxicity: Imidazole and its derivatives can exhibit acute oral toxicity.[3] The SDS for N-(3-aminopropyl)imidazole explicitly lists it as harmful if swallowed.[1] Therefore, this compound and its waste should be handled as toxic.

  • Environmental Hazard: Many nitrogen-containing organic compounds are harmful to aquatic life.[4] Uncontrolled release into the environment must be strictly avoided.[3][5]

These properties mandate that this compound be managed as a hazardous waste . Disposal via sanitary sewer or as regular solid waste is strictly prohibited.[6][7][8]

Hazard Characteristic Presumed Classification RCRA Code (Anticipated) Primary Risk
Corrosivity BasicD002Causes severe skin burns and eye damage.[1]
Toxicity Acute OralD001 (If acutely toxic)Harmful or fatal if swallowed.[9]
Environmental Harmful to Aquatic LifeN/AContamination of waterways and ecosystems.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste materials containing this compound, donning the appropriate PPE is mandatory.

PPE Category Specification Rationale
Eye Protection ANSI Z87.1-compliant chemical splash goggles or a full-face shield.[1]Protects against splashes of the corrosive liquid, which can cause severe eye damage or blindness.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before use.Prevents skin contact, which can lead to chemical burns.
Body Protection A fully-fastened lab coat. A chemical-resistant apron is recommended for larger quantities.Protects against accidental spills and contamination of personal clothing.
Respiratory All handling of waste should occur in a certified chemical fume hood.[10]Minimizes the risk of inhaling potentially harmful aerosols or vapors.

Step-by-Step Disposal Protocol: A Self-Validating Workflow

This protocol ensures that waste is collected, stored, and prepared for final disposal in a manner that is safe, compliant, and self-validating. The entire process must adhere to the EPA's hazardous waste regulations.[11]

Step 1: Establish a Satellite Accumulation Area (SAA)

For safety and regulatory compliance, all hazardous waste must be stored in a designated SAA within the laboratory where it is generated.[12]

  • Action: Designate a specific, secondary containment bin in a low-traffic area of the lab, away from heat sources and incompatible materials.[6]

  • Causality: The SAA model ensures that hazardous waste is properly segregated, securely contained, and under the direct control of laboratory personnel, minimizing the risk of spills and accidental mixing.[12][13]

Step 2: Select and Prepare the Waste Container

The integrity of your waste stream begins with the container.

  • Action: Choose a container made of a material compatible with basic organic amines (e.g., high-density polyethylene, HDPE).[13] Ensure it has a secure, leak-proof screw-top cap.[14]

  • Action: Affix a completed EHS Hazardous Waste Label to the empty container before adding any waste.[6][10] The label must include the full chemical name, "this compound," and an estimate of its concentration. Avoid using abbreviations.[12]

  • Causality: Using a compatible container prevents degradation and leaks. Pre-labeling ensures that all waste is immediately identified, preventing the creation of "unknowns," which are costly and dangerous to dispose of.

Step 3: Waste Segregation and Collection

Never mix incompatible waste streams.[12]

  • Pure Compound and Concentrated Solutions: Collect any unused, expired, or concentrated solutions of this compound directly into your labeled hazardous waste container.

  • Contaminated Labware: Disposable items like pipette tips, gloves, and weigh boats that are grossly contaminated should be placed in a sealed, labeled bag and then into the hazardous waste container. If your institution has a separate solid hazardous waste stream, use that.

  • Aqueous Rinsate: The first rinse of any container that held the pure compound must be collected as hazardous waste.[6] Subsequent rinses may be permissible for drain disposal only if the pH is adjusted to between 5.0 and 12.5 and after receiving explicit approval from your EHS department.[12] Never assume drain disposal is acceptable.

Step 4: Secure Storage and Request for Pickup

Proper management within the SAA is critical.

  • Action: Keep the hazardous waste container tightly sealed at all times, except when adding waste.[6][7]

  • Action: Store the container in its designated secondary containment bin within the SAA.

  • Action: Once the container is full, or within one year of the first addition of waste (whichever comes first), submit a chemical collection request to your institution's EHS department.[12] A full container must be removed from the SAA within three days.[12]

  • Causality: Keeping containers sealed prevents the release of vapors and protects the integrity of the waste. The time limits for accumulation are mandated by RCRA to prevent labs from becoming long-term waste storage facilities.[13]

Disposal Workflow and Decision-Making

The following diagram outlines the logical flow for the proper management of waste containing this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection & Storage Phase cluster_disposal Final Disposal Phase start Waste Generated container Select Chemically Compatible Container start->container label_container Affix Completed Hazardous Waste Label container->label_container add_waste Add Waste to Container (Pure, Rinsate, Contaminated Solids) label_container->add_waste seal_container Keep Container Securely Sealed add_waste->seal_container store_saa Store in Secondary Containment within Satellite Accumulation Area (SAA) seal_container->store_saa check_full Container Full? store_saa->check_full request_pickup Request Pickup by EHS check_full->request_pickup Yes continue_collection Continue Accumulating Waste check_full->continue_collection No continue_collection->add_waste

Caption: Decision workflow for compliant hazardous waste disposal.

Management of Spills and Incompatibilities

Incompatible Materials: To prevent dangerous reactions, segregate this basic waste from:

  • Strong Acids and Acid Chlorides[10]

  • Strong Oxidizing Agents[10]

  • Acid Anhydrides[10]

Small Spill Response:

  • Ensure you are wearing appropriate PPE.

  • Alert personnel in the immediate area.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbent material using non-sparking tools and place it in your labeled hazardous waste container.

  • Clean the spill area with a suitable decontaminating solution and collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS emergency line immediately.[10]

By adhering to this comprehensive guide, you are not only complying with regulations but are actively participating in a culture of safety that protects you, your colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Washington State University. (n.d.). Standard Operating Procedure for Imidazole.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • Elemental Microanalysis. (2024, March 20). Safety Data Sheet: IMIDAZOLE.
  • U.S. Environmental Protection Agency. (2019, February 22). US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals. Federal Register, 84 FR 5816.
  • BenchChem. (2025). Essential Disposal Procedures for 2-Chloro-4,5-dimethyl-1H-imidazole.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: N-(3-Aminopropyl)imidazole.
  • Sigma-Aldrich. (2020, April 22). Safety Data Sheet: Bis(3-aminopropyl)amine.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 1-aminopropan-2-ol.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(3-Aminopropyl)Imidazole, 98%.

Sources

Comprehensive Safety & Handling Protocol: 5-(3-aminopropyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

Handling 5-(3-aminopropyl)-1H-imidazol-2-amine requires a safety strategy that addresses two distinct chemical functionalities: the primary aliphatic amine (on the propyl chain) and the 2-aminoimidazole core.[1]

While specific toxicological data for this exact isomer is often limited in public repositories, "read-across" toxicology from structural analogs (Girolline, 2-aminoimidazole, and N-(3-aminopropyl)imidazole) dictates that we treat this substance as a High-Potency Corrosive & Sensitizer .[1]

Immediate Hazards:

  • Corrosivity: The primary amine group (pKa ~10.5) confers high basicity, capable of causing immediate chemical burns to mucous membranes and eyes [1, 2].

  • Instability: 2-aminoimidazoles are prone to oxidation and hydrolysis. The substance is likely hygroscopic and should be stored under inert gas at -20°C [3].

  • Respiratory Threat: As a hygroscopic powder (salt form) or viscous oil (free base), inhalation of dust or mists can trigger severe respiratory sensitization or edema [4].

Part 1: Engineering Controls (The Primary Barrier)[1]

Personal Protective Equipment (PPE) is the last line of defense. Your primary safety infrastructure must be the Engineering Controls .

Ventilation Standards
  • Mandatory Enclosure: All open-vessel manipulations (weighing, solubilization, transfer) must occur within a certified Chemical Fume Hood.

  • Face Velocity: Maintain 0.5 m/s (100 fpm) face velocity.

  • Airfoil Hygiene: Keep the front 6 inches of the hood sash clear to prevent turbulence that could entrain powder back into the operator's breathing zone.

Inert Atmosphere Glove Box
  • Recommendation: For high-purity applications or storage of the free base, use a nitrogen-purged glove box.[1] This prevents oxidative degradation (browning) and eliminates inhalation risk entirely.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities > 5 mg.

Hand Protection (Permeation Defense)

Amines are notorious for permeating thin nitrile rubber rapidly.

  • Standard Protocol: Double-gloving is required.

  • Inner Layer: 4 mil (0.10 mm) Nitrile (Tactility).

  • Outer Layer: 5-8 mil (0.12–0.20 mm) Extended Cuff Nitrile (Splash protection).

  • Critical Action: Immediately change outer gloves upon any visible splash. For prolonged immersion or spill cleanup, upgrade to Butyl Rubber or Silver Shield™ laminates.

Eye & Face Protection[2][3][4][5][6][7][8][9][10][11]
  • Minimum: Chemical Splash Goggles (ANSI Z87.1+ / EN 166). Safety glasses are insufficient due to the risk of corrosive vapor migration.

  • High Volume (>100 mL/g): Add a polycarbonate Face Shield over goggles to protect the neck and skin from splashes.

Respiratory Protection
  • In Fume Hood: None required if sash is at proper working height.

  • Outside Hood (Spills/Weighing Malfunction): Use a Full-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. The OV cartridge captures amine vapors; the P100 captures hygroscopic dust.

PPE Selection Workflow[1][12]

PPE_Decision_Matrix Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty Quantity? Small < 100 mg Qty->Small Analytical Large > 100 mg Qty->Large Prep/Synth Solid->Qty Liquid->Qty L1 Level 1 PPE: Double Nitrile Gloves Splash Goggles Lab Coat Fume Hood Small->L1 L2 Level 2 PPE: Add Face Shield Add Apron Consider P100 Resp. Large->L2 L3 Level 3 PPE: Butyl Gloves Full Face Resp (OV/P100) Tyvek Suit Spill Spill / Emergency Spill->L3

Figure 1: Risk-based PPE selection logic.[1] Level 1 is the baseline for all analytical work.

Part 3: Operational Protocols

Protocol A: Safe Weighing of Hygroscopic Amines

The dihydrochloride salt (CAS 80822-62-4) is likely a fine powder; the free base (CAS 202391-71-7) may be a viscous oil.[1] Both absorb water rapidly, becoming sticky and corrosive.

  • Preparation: Place the balance inside the fume hood. If the balance is static-sensitive, use an ionizing bar.

  • Taring: Tare the receiving vessel (scintillation vial) before opening the chemical container.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the free base is used (potential metal chelation/corrosion).

  • Closing: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent the cap from seizing due to amine salt formation.

Protocol B: Solubilization (Exotherm Warning)

Dissolving amine salts in water or alcohol can be exothermic.

  • Solvent Choice: DMSO or Methanol are common solvents.

  • Addition: Add the solid to the solvent slowly.

  • pH Check: If using the dihydrochloride salt in a biological assay, the solution will be acidic. Neutralize carefully with NaOH, monitoring for heat generation.

Part 4: Emergency Response & Disposal[1][5]

Spill Cleanup Procedure

Do not attempt to clean a spill >5g without a respirator.

  • Isolate: Evacuate the immediate area. Mark "Corrosive Hazard."

  • Neutralize:

    • If Solid: Cover with dry sand or vermiculite to suppress dust.

    • If Liquid (Free Base): Absorb with chemically inert pads (polypropylene). Do not use paper towels (cellulose reacts with strong bases/oxidizers).

    • Decontamination:[1] Wipe the surface with a dilute weak acid (e.g., 5% Citric Acid or Acetic Acid) to neutralize the amine residues, followed by water and soap [5].

Chemical Waste Disposal

Never dispose of amines down the drain. They are toxic to aquatic life.

Waste StreamDescriptionProtocol
Stream A Solid WasteContaminated gloves, weigh boats, and dry spill debris.[1] Double-bag in clear polyethylene. Label: "Toxic Solid - Basic."
Stream B Liquid OrganicSolutions in DMSO/Methanol. Collect in HDPE carboys. Label: "Flammable/Corrosive - Organic Amines."
Stream C AqueousNeutralized wash water. Check pH (must be 5-9). Label: "Aqueous Waste - Trace Amines."
Emergency Workflow Diagram

Emergency_Response Alert INCIDENT DETECTED Type Identify Type Alert->Type Skin Skin/Eye Contact Type->Skin Spill Benchtop Spill Type->Spill Wash Flush with Water (15 Minutes Mandatory) Skin->Wash Immediate Absorb Absorb with Polypropylene Pads Spill->Absorb Don PPE Lvl 2 Med Seek Medical Aid (Bring SDS) Wash->Med Neut Wipe with 5% Citric Acid Absorb->Neut Bag Double Bag & Label (Hazardous Waste) Neut->Bag

Figure 2: Immediate response logic for exposure or contamination events.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][3][4] National Academies Press. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

Reactant of Route 1
5-(3-aminopropyl)-1H-imidazol-2-amine
Reactant of Route 2
5-(3-aminopropyl)-1H-imidazol-2-amine

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。